4-Benzyloxy-3-chloroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWKZTBVWKKGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361497 | |
| Record name | 4-Benzyloxy-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59404-86-3 | |
| Record name | 4-Benzyloxy-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-3-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Benzyloxy-3-chloroaniline, a key building block in the development of various pharmaceutical agents. This document details established experimental protocols, presents quantitative data for comparison, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a crucial intermediate in the synthesis of a range of biologically active molecules, including potential anti-cancer, anti-diabetic, and anti-viral agents. The reliable and scalable synthesis of this compound is therefore of significant interest to the medicinal chemistry and drug development community. This guide focuses on the most prevalent and well-documented synthetic methodologies.
Core Synthetic Strategy: Reduction of 4-Benzyloxy-3-chloronitrobenzene
The most common and direct approach to this compound involves the reduction of the nitro group of the commercially available starting material, 4-benzyloxy-3-chloronitrobenzene. Several reducing agents have been successfully employed for this transformation, each with its own advantages and considerations.
Synthetic Workflow
Caption: Primary synthetic routes to this compound via reduction.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data associated with the most common methods for the reduction of 4-benzyloxy-3-chloronitrobenzene.
| Method | Reducing Agent(s) | Solvent System | Reaction Time | Yield | Purity | Reference(s) |
| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | 1.5 hours | 90% | >99% (HPLC) | [1][2] |
| Iron Reduction | Fe, NH₄Cl | Ethanol / Water | 2-4 hours | 80-90% | Not specified | [3] |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol / THF | 30 minutes | Trace | Major debenzylation | [2] |
Experimental Protocols
Method 1: Stannous Chloride Reduction (High Yield and Purity)
This protocol is adapted from a procedure described as safe, convenient, and suitable for large-scale synthesis.[1][2]
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
Procedure:
-
In a 3-necked round-bottom flask equipped with an overhead stirrer, thermocouple, and a reflux condenser, add tin(II) chloride dihydrate (4.0 equivalents), ethanol, and concentrated HCl.
-
Stir the mixture and heat to 70 °C until a clear solution is obtained.
-
To this hot solution, add 4-benzyloxy-3-chloronitrobenzene (1.0 equivalent) portion-wise over 30 minutes, maintaining a gentle reflux.
-
After the addition is complete, continue heating the mixture for 1.5 hours. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, add water and allow the solution to cool to room temperature, during which the product will precipitate as a white solid.
-
Further cool the mixture in an ice bath and continue stirring for an additional hour.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Dry the solid under vacuum to yield this compound. The product can be further purified by recrystallization from ethyl acetate/heptane if desired.[1]
Method 2: Iron Reduction (Cost-Effective)
This protocol is based on the use of iron powder in the presence of an electrolyte and is a common method for nitro group reduction.[3][4]
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
Procedure:
-
To a round-bottom flask, add 4-benzyloxy-3-chloronitrobenzene (1.0 equivalent), iron powder (3.0 equivalents), and ammonium chloride (3.0 equivalents).
-
Add a mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® while hot to remove the iron salts.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Alternative Synthetic Routes
While the reduction of 4-benzyloxy-3-chloronitrobenzene is the most direct method, other multi-step syntheses have been reported.
Synthesis from 2-Chloro-4-nitrophenol
This two-step process involves an initial Williamson ether synthesis followed by the reduction of the nitro group as described above.[5]
Caption: Two-step synthesis from 2-chloro-4-nitrophenol.
Synthesis from 4-Amino-2-chlorophenol
A more complex, multi-step route starting from 4-amino-2-chlorophenol has also been described, which requires protection of the amine, benzylation of the phenol, and subsequent deprotection.[1][6] This method is generally less favored due to the additional steps involved.
Conclusion
The synthesis of this compound is most efficiently achieved through the reduction of 4-benzyloxy-3-chloronitrobenzene. The stannous chloride reduction method offers high yields and purity, making it suitable for large-scale production.[1][2] The iron-based reduction provides a cost-effective alternative. While catalytic hydrogenation is another option, it requires careful control to prevent undesired side reactions such as debenzylation.[2] The choice of synthetic route will ultimately depend on factors such as scale, cost, and available equipment.
References
Synthesis of 4-Benzyloxy-3-chloroaniline from 4-benzyloxy-3-chloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-benzyloxy-3-chloroaniline from its precursor, 4-benzyloxy-3-chloronitrobenzene. This transformation is a critical step in the synthesis of various pharmaceutical agents, including potential anti-cancer, anti-diabetic, and anti-viral compounds.[1] This document provides a comparative analysis of common reduction methods and offers a detailed experimental protocol for the most efficient and scalable approach.
Comparative Analysis of Reduction Methods
The reduction of the nitro group in 4-benzyloxy-3-chloronitrobenzene to an amine is a well-established transformation in organic synthesis. Several methods are commonly employed, each with distinct advantages and disadvantages. The primary challenge lies in achieving selective reduction of the nitro group without affecting the benzyl ether or the chloro substituent.
| Reduction Method | Reagents/Catalyst | Solvents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Stannous Chloride Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (HCl) | Ethanol, Water | >95%[2] | 1.5 - 2 hours[2] | High yield and purity, excellent functional group tolerance, scalable, and safe.[2][3] | Use of a stoichiometric amount of tin salt, which can be an environmental concern.[4] |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni), Hydrogen gas (H₂) | Ethanol, THF | Variable (can be low)[1] | 30 minutes[1] | Catalytic in nature, clean reaction. | Prone to debenzylation and dechlorination, leading to impurities like 4-amino-2-chlorophenol.[1] Safety concerns with pyrophoric catalysts like Raney Ni.[1] |
| Iron Reduction | Iron powder (Fe), Acetic acid or Ammonium chloride (NH₄Cl) | Acetic acid, Ethanol, Water | Good | Several hours | Inexpensive and readily available reagents.[5] | Often requires harsh reaction conditions and can lead to tedious workups involving multiple extractions and filtrations.[2] |
Based on extensive studies, the reduction using stannous chloride (tin(II) chloride) in an acidic ethanolic solution has emerged as the most reliable and scalable method for producing high-purity this compound.[1][2] This method demonstrates excellent chemoselectivity, leaving the benzyl ether and chloro functionalities intact.[2]
Reaction Pathway
Caption: Chemical transformation from 4-benzyloxy-3-chloronitrobenzene to this compound.
Experimental Protocol: Stannous Chloride Reduction
The following protocol is adapted from a reported scalable and safe synthesis.[1][2]
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (50% w/v)
-
Ethyl Acetate
-
Heptane
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, a solution of 4-benzyloxy-3-chloronitrobenzene in ethanol is prepared.
-
Addition of Reagents: Tin(II) chloride dihydrate is added to the solution, followed by the slow addition of concentrated hydrochloric acid while maintaining the temperature. The reaction is exothermic, and cooling may be necessary.
-
Reaction Monitoring: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed, which typically takes about 1.5 hours.[2]
-
Workup:
-
The reaction mixture is cooled to room temperature.
-
The pH of the mixture is carefully adjusted to be basic (pH > 10) by the slow addition of a 50% sodium hydroxide solution. This step should be performed in an ice bath to control the exotherm.
-
The resulting slurry is filtered to remove the tin salts. The filter cake is washed with ethyl acetate.
-
The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
-
Purification: The solvent is removed under reduced pressure to yield the crude product. For higher purity, the crude this compound can be recrystallized from an ethyl acetate/heptane solvent system to afford an off-white crystalline solid.[2]
Logical Workflow of the Synthesis
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from 4-benzyloxy-3-chloronitrobenzene is most effectively achieved through reduction with tin(II) chloride. This method offers a superior yield, high purity, and operational simplicity, making it suitable for both laboratory-scale and large-scale production.[2][3] While other methods like catalytic hydrogenation and iron reduction exist, they are often hampered by side reactions and challenging purification procedures. The detailed protocol provided herein offers a robust and reliable pathway for obtaining this valuable synthetic intermediate.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
Starting materials for 4-Benzyloxy-3-chloroaniline synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 4-benzyloxy-3-chloroaniline, a key building block in the development of various therapeutic agents. This document details the starting materials, experimental protocols, and quantitative data to aid researchers in the selection and implementation of the most suitable synthetic strategy.
Core Synthetic Strategies
The synthesis of this compound predominantly commences from two key starting materials: 4-benzyloxy-3-chloronitrobenzene and 2-chloro-4-nitrophenol. The choice of starting material dictates the synthetic pathway, with the former involving a straightforward reduction and the latter requiring a multi-step approach.
Route 1: Reduction of 4-Benzyloxy-3-chloronitrobenzene
The most common and direct approach to this compound is the reduction of the nitro group of commercially available 4-benzyloxy-3-chloronitrobenzene.[1][2][3] Several reducing agents and conditions can be employed for this transformation, each with its own advantages in terms of yield, safety, and scalability.
A variety of methods are reported in the literature for this reduction, including:
-
Stannous Chloride (SnCl₂) Reduction: This method is known for its high yield and purity, making it suitable for large-scale synthesis.[1][4] The reaction proceeds smoothly under acidic conditions without affecting the benzyl ether or chloro functionalities.[1]
-
Catalytic Hydrogenation: The use of catalysts such as Palladium on carbon (Pd/C) or Raney Nickel is another effective method.[2][3] However, careful control of reaction conditions is necessary to prevent potential debenzylation or dechlorination.[1]
-
Iron (Fe) Powder Reduction: Reduction using iron powder in the presence of an acid like acetic acid or a salt such as ammonium chloride is a classical and cost-effective method.[2][3]
The following table summarizes the quantitative data for the various reduction methods starting from 4-benzyloxy-3-chloronitrobenzene.
| Starting Material | Method | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity | Reference |
| 4-Benzyloxy-3-chloronitrobenzene | Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | 1.5 hours | 98% | High | ARKIVOC 2008 (xiv) 1-6[1] |
| 4-Benzyloxy-3-chloronitrobenzene | Catalytic Hydrogenation | H₂, Pd/C | Ethanol/THF | Not specified | Not specified | Often requires careful control to avoid impurities | ARKIVOC 2008 (xiv) 1-6[1] |
| 4-Benzyloxy-3-chloronitrobenzene | Iron Powder Reduction | Fe, Acetic Acid | Acetic Acid | Not specified | Nearly Quantitative (as HCl salt) | Not specified | ARKIVOC 2008 (xiv) 1-6[1] |
Route 2: Multi-step Synthesis from 2-Chloro-4-nitrophenol
An alternative synthetic pathway begins with 2-chloro-4-nitrophenol. This route involves a two-step process:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 2-chloro-4-nitrophenol is benzylated using benzyl chloride in the presence of a base such as potassium carbonate to form the intermediate 4-benzyloxy-3-chloronitrobenzene.
-
Nitro Group Reduction: The resulting nitro compound is then reduced to the desired this compound using one of the methods described in Route 1.
Experimental Protocols
Protocol 1: Stannous Chloride Reduction of 4-Benzyloxy-3-chloronitrobenzene
This protocol is adapted from a reported safe and convenient synthesis.[1]
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane or Ethyl acetate
Procedure:
-
To a solution of 4-benzyloxy-3-chloronitrobenzene in ethanol, add stannous chloride dihydrate (4 equivalents).
-
Carefully add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1.5 hours.
-
Upon completion, cool the reaction mixture and carefully neutralize with a 2N NaOH solution until the pH is basic.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 2: General Procedure for Catalytic Hydrogenation of 4-Benzyloxy-3-chloronitrobenzene
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Palladium on activated carbon (Pd/C, 0.5 mol%)
-
Ethanol:Tetrahydrofuran (THF) co-solvent (1:1 v/v)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve 4-benzyloxy-3-chloronitrobenzene in a 1:1 mixture of ethanol and THF.
-
Add 0.5 mol% of Pd/C to the solution in a hydrogenation vessel.
-
Pressurize the vessel with hydrogen gas (e.g., 20 psi) at ambient temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound from 2-Chloro-4-nitrophenol
This protocol is a two-step process involving Williamson ether synthesis followed by nitro reduction.
Step 1: Synthesis of 4-Benzyloxy-3-chloronitrobenzene
Materials:
-
2-Chloro-4-nitrophenol
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-chloro-4-nitrophenol in DMF and add potassium carbonate.
-
To this mixture, add benzyl chloride dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-benzyloxy-3-chloronitrobenzene.
Step 2: Reduction of 4-Benzyloxy-3-chloronitrobenzene
The 4-benzyloxy-3-chloronitrobenzene synthesized in Step 1 can then be reduced to this compound using any of the methods described in the protocols above (e.g., Protocol 1 or 2).
Synthetic Workflow Visualization
The following diagram illustrates the primary synthetic pathways leading to this compound.
Caption: Primary synthetic routes to this compound.
References
An In-depth Technical Guide to 4-Benzyloxy-3-chloroaniline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-chloroaniline is a substituted aniline derivative that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of a benzyloxy group, a chlorine atom, and an amino group on a benzene ring makes it a valuable intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the chemical structure, physical and chemical properties, detailed experimental protocols for its synthesis and purification, and its notable applications in drug development.
Chemical Structure and Properties
This compound, with the IUPAC name 3-chloro-4-(phenylmethoxy)benzenamine, possesses a well-defined molecular structure that dictates its chemical behavior. The presence of the amine group makes it a weak base, while the aromatic ring can undergo electrophilic substitution reactions. The benzyloxy and chloro substituents further influence the reactivity and physical properties of the molecule.
Visualization of the Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 59404-86-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₂ClNO | [1][2][3] |
| Molecular Weight | 233.69 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 56-60 °C | [1] |
| Boiling Point | 390.6 °C at 760 mmHg | [3] |
| Density | 1.24 g/cm³ | [3] |
| Refractive Index | 1.624 | [3] |
| Flash Point | 190 °C | [3] |
| Solubility | Information not available | |
| InChI Key | WOWKZTBVWKKGJV-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of this compound
A robust and scalable synthesis of this compound involves the reduction of the corresponding nitro compound, 4-benzyloxy-3-chloronitrobenzene, using stannous chloride (SnCl₂)[4]. This method is favored for its high yield and purity of the final product.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Heptane
-
Dichloromethane (optional)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add stannous chloride dihydrate, ethanol, and concentrated HCl.
-
Heat the mixture with stirring until a clear solution is obtained.
-
To the hot solution, add 4-benzyloxy-3-chloronitrobenzene portion-wise.
-
After the addition is complete, reflux the reaction mixture until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding a sodium hydroxide solution until the pH is basic.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude this compound can be purified by recrystallization from a mixture of ethyl acetate and heptane to yield an off-white crystalline solid.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃). A typical ¹H NMR spectrum is expected to show signals for the aromatic protons, the benzylic methylene protons, and the amine protons.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ will show distinct signals for each of the 13 carbon atoms in the molecule.
Infrared (IR) Spectroscopy: Acquire the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically with an ATR accessory. Characteristic peaks are expected for N-H stretching of the primary amine, C-H stretching of the aromatic and benzylic groups, C=C stretching of the aromatic rings, and C-O and C-Cl stretching.
Mass Spectrometry (MS): Obtain the mass spectrum using a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI). The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its most notable application is in the preparation of Lapatinib, a potent dual tyrosine kinase inhibitor used in the treatment of breast cancer.
Role in Lapatinib Synthesis
Lapatinib targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) signaling pathways. This compound serves as the core aniline fragment that is coupled with a quinazoline moiety during the synthesis of Lapatinib.
Caption: Role of this compound in Lapatinib synthesis.
The specific substitution pattern of this compound is crucial for the biological activity of the final drug molecule, as it correctly positions the molecule within the ATP-binding pocket of the target kinases.
Signaling Pathways
Currently, there is no evidence to suggest that this compound itself is a biologically active molecule that directly interacts with specific signaling pathways. Its significance in a biological context is primarily as a synthetic precursor to pharmacologically active compounds. The derivatives synthesized from this intermediate, such as Lapatinib, are designed to modulate specific signaling pathways implicated in diseases like cancer. For instance, Lapatinib inhibits the EGFR and HER2 tyrosine kinase pathways, which are critical for cell growth and proliferation in certain types of cancer cells.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a fundamentally important chemical intermediate with significant applications in the field of drug discovery and development. Its well-defined structure and reactivity allow for its incorporation into complex molecular architectures, leading to the synthesis of potent therapeutic agents. The synthetic and purification protocols outlined in this guide provide a reliable foundation for researchers and scientists working with this versatile compound. As the demand for novel therapeutics continues to grow, the importance of key building blocks like this compound in medicinal chemistry is set to endure.
References
An In-depth Technical Guide to CAS Number 59404-86-3
Executive Summary
This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 59404-86-3. It is intended for researchers, scientists, and drug development professionals. This document clarifies a critical discrepancy: CAS number 59404-86-3 is officially assigned to 4-(Benzyloxy)-3-chloroaniline . The chemical name initially provided for this topic, "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione," does not correspond to this CAS number, and no public data for this specific pyrimidinetrione derivative could be located. Therefore, this guide will focus exclusively on the properties and applications of 4-(Benzyloxy)-3-chloroaniline.
This document details the physicochemical properties, synthesis, and analytical data for 4-(Benzyloxy)-3-chloroaniline. Furthermore, it explores its significant role as a key building block in the development of therapeutic agents, particularly in the synthesis of targeted cancer therapies. Experimental protocols for its synthesis are provided, along with a visual representation of the synthetic workflow.
Chemical Identity and Properties
4-(Benzyloxy)-3-chloroaniline is an aromatic amine that serves as a versatile intermediate in organic synthesis. Its structure features a benzyloxy group and a chlorine atom on the aniline ring, which provide multiple sites for chemical modification.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Benzyloxy)-3-chloroaniline is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 59404-86-3 | [1] |
| IUPAC Name | 3-chloro-4-(phenylmethoxy)aniline | [1] |
| Molecular Formula | C₁₃H₁₂ClNO | [1][2][3] |
| Molecular Weight | 233.69 g/mol | [1][2] |
| Melting Point | 58.4 °C | [4] |
| Boiling Point | 390.6 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.24 g/cm³ (Predicted) | [5] |
| Appearance | Off-white solid | [4] |
| Purity | Typically ≥95% | [2][3] |
Analytical Data
Spectroscopic data are crucial for the identification and characterization of 4-(Benzyloxy)-3-chloroaniline. The following tables summarize its key analytical parameters.
Table 2: NMR Spectroscopic Data [4]
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | CDCl₃ | 7.45-7.43 (m, 2H), 7.39-7.29 (m, 3H), 6.78 (d, J = 8.6 Hz, 1H), 6.74 (d, J = 2.8 Hz, 1H), 6.48 (dd, J = 2.8, 8.6 Hz, 1H), 5.03 (s, 2H), 3.46 (bs, 2H) |
| ¹³C NMR | CDCl₃ | 147.2, 141.4, 137.2, 128.5, 127.9, 127.4, 124.6, 117.18, 117.15, 114.2, 72.4 |
Table 3: Mass Spectrometry Data [4]
| Ionization Mode | m/z (Calculated) | m/z (Found) |
| EI (MH⁺) | 234 | 234 |
Synthesis of 4-(Benzyloxy)-3-chloroaniline
A common and efficient method for the synthesis of 4-(Benzyloxy)-3-chloroaniline is the reduction of the corresponding nitro compound, 4-benzyloxy-3-chloronitrobenzene. This method is advantageous due to the availability of the starting material and the high yield and purity of the product.[4][6]
Synthetic Workflow
The synthesis of 4-(Benzyloxy)-3-chloroaniline from 4-benzyloxy-3-chloronitrobenzene is a straightforward reduction reaction. The general workflow is depicted below.
Experimental Protocol
The following protocol is adapted from a published procedure for the kilogram-scale synthesis of this compound.[4][6]
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Dichloromethane
-
2 N Sodium hydroxide (NaOH) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 4-benzyloxy-3-chloronitrobenzene in ethanol is prepared in a reaction vessel.
-
Stannous chloride dihydrate is added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by a suitable technique (e.g., TLC or HPLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The product can be precipitated as its hydrochloride salt by the addition of concentrated hydrochloric acid.
-
For the free base, the solvent is removed under reduced pressure.
-
The residue is taken up in dichloromethane and washed with a 2 N NaOH solution to adjust the pH to approximately 12.
-
The organic phase is separated, and the aqueous phase is extracted with dichloromethane.
-
The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield this compound as an off-white solid.
Applications in Drug Development
4-(Benzyloxy)-3-chloroaniline is a valuable building block in medicinal chemistry, primarily due to its utility in the synthesis of kinase inhibitors.[4]
Synthesis of Lapatinib
A notable application of 4-(Benzyloxy)-3-chloroaniline is in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. The aniline functional group of 4-(Benzyloxy)-3-chloroaniline allows for its coupling with a quinazoline core, a key step in the construction of the Lapatinib molecule. The presence and position of the benzyloxy and chloro substituents are crucial for the desired biological activity and pharmacokinetic properties of the final drug substance.
Other Potential Applications
The structural motifs present in 4-(Benzyloxy)-3-chloroaniline make it a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. It has been employed in the development of compounds targeting other kinases and has been investigated for its potential in creating anti-diabetic and anti-viral agents.[4]
Safety and Handling
4-(Benzyloxy)-3-chloroaniline is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
CAS number 59404-86-3 is unequivocally assigned to 4-(Benzyloxy)-3-chloroaniline, a key intermediate in organic synthesis with significant applications in drug development. This guide has provided a detailed overview of its chemical and physical properties, a reliable synthetic protocol, and its role in the synthesis of important therapeutic agents like Lapatinib. The discrepancy with the initially provided chemical name highlights the importance of verifying chemical identities through their CAS registry number. The information presented herein should serve as a valuable resource for researchers and professionals in the fields of chemistry and pharmaceutical sciences.
References
The Strategic Role of 4-Benzyloxy-3-chloroaniline in the Synthesis of Bioactive Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-chloroaniline is a pivotal building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, a sterically influential chlorine atom, and a versatile benzyloxy protecting group, makes it an ideal starting material for the synthesis of a diverse array of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound and its application in the construction of key heterocyclic scaffolds, with a particular focus on its role in the development of targeted cancer therapeutics such as tyrosine kinase inhibitors. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and biological mechanisms are presented to facilitate its use in research and drug discovery.
Synthesis of this compound
The most common and scalable synthesis of this compound involves the reduction of the corresponding nitrobenzene derivative. The following protocol is adapted from a reported safe and convenient large-scale synthesis.
Experimental Protocol: Reduction of 4-Benzyloxy-3-chloronitrobenzene
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Brine solution
Procedure:
-
To a stirred solution of 4-benzyloxy-3-chloronitrobenzene in ethanol, add 4 equivalents of stannous chloride dihydrate.
-
Add concentrated hydrochloric acid portion-wise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1.5-2 hours).
-
Cool the reaction mixture to room temperature and add water to precipitate the aniline hydrochloride salt as an off-white solid.
-
Collect the solid by filtration and wash with water to remove inorganic salts.
-
The wet cake can be dried to yield the hydrochloride salt or treated directly with a 2N NaOH solution until the pH reaches ~12 to obtain the free base.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford this compound as an off-white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | >95% | |
| Purity | High | |
| Scale | Kilogram |
Applications in the Synthesis of Heterocyclic Scaffolds
This compound serves as a versatile precursor for the synthesis of various heterocyclic systems, most notably quinolines and quinazolines, which are core structures in many approved drugs and clinical candidates.
Synthesis of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry. Several classic named reactions can be employed to construct substituted quinolines from this compound.
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.
Representative Experimental Protocol: Combes Synthesis of a 7-Benzyloxy-8-chloro-2,4-dimethylquinoline
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
Procedure:
-
To a stirred solution of this compound in a suitable high-boiling solvent (e.g., nitrobenzene or diphenyl ether), add an equimolar amount of acetylacetone.
-
Slowly add concentrated sulfuric acid or polyphosphoric acid as a catalyst.
-
Heat the mixture to 110-140°C and maintain the temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., ammonium hydroxide) and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired quinoline.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Acetylacetone | H₂SO₄ | 120 | 3 | 60-75 (estimated) |
This reaction utilizes α,β-unsaturated carbonyl compounds to construct the quinoline ring.
Representative Experimental Protocol: Doebner-von Miller Synthesis of a 7-Benzyloxy-8-chloro-2-methylquinoline
Materials:
-
This compound
-
Crotonaldehyde
-
Hydrochloric Acid (HCl) or a Lewis Acid (e.g., ZnCl₂)
-
An oxidizing agent (e.g., the imine formed in situ, or an external one like arsenic pentoxide or nitrobenzene)
Procedure:
-
Dissolve this compound in a mixture of hydrochloric acid and water.
-
Slowly add crotonaldehyde to the stirred solution.
-
Heat the reaction mixture to reflux for 3-6 hours.
-
Cool the mixture and neutralize with a base.
-
Extract the product with an organic solvent.
-
Purify the crude product via column chromatography.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Crotonaldehyde | HCl/ZnCl₂ | Reflux | 4 | 50-65 (estimated) |
Synthesis of Substituted Quinazolines
Quinazolines are another class of heterocycles with significant biological activity, particularly as kinase inhibitors.
A common strategy for synthesizing 4-anilinoquinazolines, the core of drugs like Gefitinib and Lapatinib, is the nucleophilic aromatic substitution of a 4-chloroquinazoline with an aniline.
Representative Experimental Protocol: Synthesis of 4-(4-Benzyloxy-3-chloroanilino)-6,7-dimethoxyquinazoline
Materials:
-
This compound
-
4-Chloro-6,7-dimethoxyquinazoline
-
Isopropanol or n-Butanol
-
A base (e.g., Diisopropylethylamine - DIPEA) or acid catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline in isopropanol, add an equimolar amount of this compound.
-
Add a catalytic amount of p-toluenesulfonic acid or an equimolar amount of a non-nucleophilic base like DIPEA.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Chloro-6,7-dimethoxyquinazoline | Isopropanol | p-TsOH | Reflux | 6 | 70-85 (estimated) |
N-Acylation Reactions
The amino group of this compound can be readily acylated to form amides, which are also important intermediates and bioactive molecules.
Representative Experimental Protocol: Synthesis of N-(4-Benzyloxy-3-chlorophenyl)acetamide
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
A base (e.g., Pyridine or Triethylamine)
-
A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
Dissolve this compound in dichloromethane and cool the solution to 0°C in an ice bath.
-
Add an equimolar amount of pyridine or triethylamine.
-
Slowly add acetyl chloride or acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the product.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Acetyl chloride | Pyridine | CH₂Cl₂ | 0 to RT | 2 | >90 (estimated) |
Visualization of Synthetic and Biological Pathways
Synthetic Workflow for 4-Anilinoquinazoline Derivatives
Caption: Synthetic workflow for 4-anilinoquinazolines.
EGFR Signaling Pathway and Inhibition by Gefitinib Analogues
Caption: Inhibition of the EGFR signaling pathway.
Src Kinase Signaling Pathway
Caption: Overview of the Src kinase signaling pathway.
Conclusion
This compound is a high-value intermediate for the synthesis of complex, biologically active molecules. Its utility in constructing quinoline and quinazoline cores, which are central to many targeted therapies, underscores its importance in drug discovery and development. The representative protocols and pathways detailed in this guide are intended to provide a solid foundation for researchers to explore the full potential of this versatile building block in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the strategic application of well-designed starting materials like this compound will be crucial in accelerating the discovery of next-generation medicines.
The Versatile Building Block: A Technical Guide to 4-Benzyloxy-3-chloroaniline for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Intermediate in Modern Synthesis
This technical guide provides a comprehensive overview of 4-benzyloxy-3-chloroaniline, a crucial building block in organic synthesis, particularly for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the preparation of kinase inhibitors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis. The following tables summarize its key quantitative data. While direct spectroscopic data is proprietary to various databases, representative data and sources are provided for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 59404-86-3 | [1] |
| Molecular Formula | C₁₃H₁₂ClNO | [1][2] |
| Molecular Weight | 233.69 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 56-60 °C | [1] |
| Boiling Point | 390.6 °C at 760 mmHg | [3] |
| Density | 1.24 g/cm³ | [3] |
| Flash Point | 190 °C | [3] |
| Solubility | Information not readily available in search results. | |
| InChI | 1S/C13H12ClNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | [1] |
| SMILES | Nc1ccc(OCc2ccccc2)c(Cl)c1 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data Summary and Source |
| ¹H NMR | Spectral data is available from commercial suppliers such as BLD Pharm.[4] |
| ¹³C NMR | Spectral data is available from commercial suppliers. |
| Mass Spectrometry (MS) | Predicted m/z values for various adducts are available on PubChemLite. For example, [M+H]⁺ is predicted at 234.06803.[5] |
| Infrared (IR) Spectroscopy | Characteristic peaks are expected for N-H stretching of the amine, C-O stretching of the ether, C-Cl stretching, and aromatic C-H and C=C bonds. Specific data can be obtained from suppliers. |
Synthesis of this compound: An Experimental Protocol
A safe, convenient, and scalable synthesis of this compound is crucial for its widespread application. The most common and efficient method involves the reduction of the corresponding nitro compound, 4-benzyloxy-3-chloronitrobenzene. The following protocol is adapted from a well-established procedure.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-benzyloxy-3-chloronitrobenzene in ethanol.
-
To this solution, add stannous chloride dihydrate in portions. The amount of SnCl₂·2H₂O should be in molar excess (typically 3-4 equivalents) relative to the nitro compound.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench it by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This will precipitate the tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic solids, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
This compound as a Building Block in Drug Discovery
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including anti-cancer, anti-diabetic, and anti-viral agents. Its substituted aniline structure makes it an ideal precursor for the construction of various heterocyclic scaffolds that are prevalent in many pharmaceuticals.
A prominent application of this building block is in the synthesis of kinase inhibitors. The aniline nitrogen can act as a nucleophile to displace a leaving group on a heterocyclic core, a common strategy in the synthesis of many FDA-approved drugs.
Application in the Synthesis of a Lapatinib Analogue
Lapatinib is a potent dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). While the synthesis of Lapatinib itself utilizes a fluorinated analogue, the following workflow illustrates how this compound can be employed in a similar fashion to create a structurally related kinase inhibitor.
Caption: Synthesis of a Lapatinib Analogue.
This workflow highlights a key reaction where the amino group of this compound displaces the chlorine atom at the 4-position of the quinazoline ring. This nucleophilic aromatic substitution is a cornerstone in the synthesis of many anilinoquinazoline-based kinase inhibitors. The resulting intermediate can then undergo further modifications, such as Suzuki coupling and reductive amination, to introduce other functionalities necessary for potent biological activity.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant utility in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its aniline functional group make it an attractive starting material for the construction of complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors. This guide has provided a foundational understanding of its properties, synthesis, and a key application, aiming to facilitate its use in innovative drug discovery programs.
References
An In-depth Technical Guide to 4-Benzyloxy-3-chloroaniline: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Benzyloxy-3-chloroaniline, a key intermediate in the synthesis of various pharmaceutical agents. While the specific historical details of its initial discovery are not extensively documented in scientific literature, its importance has grown in the context of medicinal chemistry. This document details its physical and chemical properties, outlines various synthetic routes with a focus on a preferred industrial method, and provides a detailed experimental protocol for its preparation.
Introduction
This compound is an aromatic amine that serves as a versatile building block in organic synthesis. Its structure, featuring a benzyloxy group and a chlorine atom on the aniline ring, makes it a valuable precursor for the construction of more complex molecules. Literature suggests its frequent use in the development of potential anti-cancer, anti-diabetic, and anti-viral agents.[1] Although commercially available, the purity of this compound can be inconsistent, necessitating reliable and scalable synthesis methods for high-purity material required in pharmaceutical development.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in further chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 59404-86-3 | [2][3][4][5] |
| Molecular Formula | C₁₃H₁₂ClNO | [2][3][4][5] |
| Molecular Weight | 233.69 g/mol | [2][3][5] |
| Melting Point | 56-60 °C | [2] |
| Boiling Point | 390.6 °C at 760 mmHg | [5] |
| Density | 1.24 g/cm³ | [5] |
| Flash Point | 190 °C | [5] |
| Appearance | Solid | [2] |
| InChI Key | WOWKZTBVWKKGJV-UHFFFAOYSA-N | [2][3] |
| SMILES | Nc1ccc(OCc2ccccc2)c(Cl)c1 | [2] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 4-benzyloxy-3-chloronitrobenzene. Several methods have been reported for this transformation, with varying degrees of success, safety, and scalability.
Overview of Synthetic Approaches
-
Catalytic Hydrogenation: While attractive, the use of palladium on carbon (Pd/C) for the hydrogenation of 4-benzyloxy-3-chloronitrobenzene is problematic. This method often leads to significant debenzylation and dechlorination, resulting in impurities such as 4-amino-2-chlorophenol.[1] The use of Raney nickel also raises safety concerns for large-scale production.[1]
-
Iron Powder Reduction: Reduction using iron powder in acetic acid is another reported method.[1] However, this can present challenges in terms of product isolation and purification on a larger scale.
-
Stannous Chloride (SnCl₂) Reduction: The reduction of 4-benzyloxy-3-chloronitrobenzene with stannous chloride (tin(II) chloride) in an acidic ethanol solution has been identified as a safe, convenient, and high-yielding method suitable for large-scale synthesis.[1][3] This process effectively reduces the nitro group without causing debenzylation or dechlorination, and the resulting product is of high purity and free of tin residues.[1]
Recommended Synthetic Pathway
The preferred synthetic route begins with the commercially available 4-benzyloxy-3-chloronitrobenzene and utilizes stannous chloride for the reduction of the nitro group.
Detailed Experimental Protocol
The following protocol is adapted from the publication by Chen et al. (2008) for the synthesis of this compound using stannous chloride.[1][3]
Materials and Equipment
-
4-Benzyloxy-3-chloronitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution (2 N)
-
Water
-
Three-necked round-bottom flask
-
Overhead stirrer
-
Thermocouple
-
Reflux condenser
-
Separatory funnel
Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with an overhead stirrer, thermocouple, and reflux condenser, add 4-benzyloxy-3-chloronitrobenzene (1.0 eq).
-
Addition of Reagents: Add ethanol to the flask, followed by the slow addition of concentrated hydrochloric acid.
-
Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the mixture.
-
Reaction Monitoring: Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1.5 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture.
-
Basification and Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane to dissolve the organic components. Carefully add 2 N sodium hydroxide solution with stirring to adjust the pH to approximately 12.
-
Phase Separation: Separate the organic phase. Extract the aqueous phase with additional portions of dichloromethane (2x).
-
Washing and Drying: Combine the organic extracts and wash with water. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization if necessary.
Biological Relevance and Applications
As of the current literature, this compound is not known to have direct biological activity or be involved in specific signaling pathways. Its primary role is that of a precursor in the synthesis of pharmacologically active molecules. The presence of the aniline amine group allows for a variety of subsequent chemical transformations, such as amide bond formation, while the benzyloxy and chloro substituents can be tailored to influence the properties of the final compound.
Safety Information
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this compound.[2] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a fundamentally important intermediate in medicinal chemistry and drug development. The synthetic method employing stannous chloride for the reduction of 4-benzyloxy-3-chloronitrobenzene stands out as a robust, safe, and scalable procedure, yielding a high-purity product. This guide provides the essential technical information for researchers and scientists working with this compound, from its basic properties to a detailed and reliable experimental protocol for its synthesis.
References
Theoretical Reactivity of 4-Benzyloxy-3-chloroaniline: A Computational Guide
For Immediate Release
This technical guide provides a comprehensive theoretical framework for understanding the reactivity of 4-Benzyloxy-3-chloroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry to predict and understand the chemical behavior of this molecule. By applying principles from Density Functional Theory (DFT), this guide outlines the expected electronic properties and reactivity patterns, offering insights into its synthetic applications.
Introduction
This compound is a substituted aniline derivative whose reactivity is governed by the interplay of its three key functional groups: the electron-donating amino group, the electron-withdrawing chloro group, and the bulky benzyloxy group. Understanding the electronic landscape of this molecule is crucial for predicting its behavior in various chemical reactions, particularly in electrophilic aromatic substitution, which is a common pathway for the functionalization of aniline derivatives. This guide will explore the molecule's reactivity through the lens of modern computational methods.
Computational Methodology
The insights presented in this guide are based on established theoretical chemistry protocols, primarily utilizing Density Functional Theory (DFT). While specific calculations for this compound are not widely published, the methodologies described herein are standard in the field for molecules of similar complexity.
A typical computational protocol for analyzing the reactivity of substituted anilines involves the following steps:
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable energetic conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are calculated at the optimized geometry.
Caption: A typical workflow for the theoretical analysis of molecular reactivity.
Predicted Reactivity and Electronic Properties
The reactivity of this compound is dictated by the electronic effects of its substituents. The amino group is a strong activating group, donating electron density to the aromatic ring and directing electrophilic attack to the ortho and para positions. Conversely, the chloro group is a deactivating group, withdrawing electron density from the ring. The large benzyloxy group can exert steric hindrance.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The distribution of the HOMO and LUMO are key indicators of a molecule's reactivity.
-
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the region from which electrons are most likely to be donated. In electrophilic aromatic substitution, the location of the HOMO density on the aromatic ring indicates the most probable sites for electrophilic attack. For this compound, the HOMO is expected to be localized on the aniline ring, particularly at the positions ortho and para to the strongly electron-donating amino group.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the region where electrons are most likely to be accepted. This is relevant for reactions with nucleophiles.
The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller HOMO-LUMO gap suggests higher reactivity.
| Parameter | Predicted Value Range (eV) | Significance |
| HOMO Energy | -5.0 to -6.0 | Indicates the propensity to donate electrons (nucleophilicity). |
| LUMO Energy | -0.5 to -1.5 | Indicates the propensity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 4.0 to 5.0 | A smaller gap suggests higher polarizability and reactivity. |
Note: These are estimated values based on typical DFT calculations for similar aromatic amines.
Caption: Interplay of functional groups determining the reactivity of the core molecule.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map is expected to show a region of high negative potential around the amino group and on the aromatic ring at the positions ortho and para to the amine. This reinforces the prediction that these sites are the most likely to be attacked by electrophiles.
Predicted Reaction Mechanisms
Based on the theoretical analysis, electrophilic aromatic substitution is the most probable reaction pathway for the functionalization of the aromatic ring.
-
Site of Electrophilic Attack: The amino group is a powerful ortho, para-director. The position para to the amino group is occupied by the benzyloxy group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amino group. Of the two ortho positions, one is substituted with a chloro atom. The other, C2, is sterically unhindered. However, the position C6, which is also ortho to the amine and meta to the chloro group, is also a potential site. DFT calculations of the reaction energy barriers for electrophilic attack at each position would provide a definitive prediction of the major product.
Conclusion
Theoretical studies, particularly those employing DFT, offer a powerful toolkit for predicting and understanding the reactivity of complex organic molecules like this compound. The analysis of frontier molecular orbitals and the molecular electrostatic potential consistently indicates that the molecule is primed for electrophilic aromatic substitution, with the positions ortho to the amino group being the most probable sites of reaction. These computational insights can guide synthetic chemists in designing efficient reaction pathways and in the development of novel pharmaceutical agents. Further experimental validation is encouraged to confirm these theoretical predictions.
Methodological & Application
Application Notes and Protocols: Electrophilic Aromatic Substitution Reactions of 4-Benzyloxy-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-chloroaniline is a key building block in medicinal chemistry and organic synthesis, frequently utilized in the construction of kinase inhibitors and other pharmacologically active agents. Its chemical structure, featuring an aniline moiety substituted with electron-donating (benzyloxy) and electron-withdrawing (chloro) groups, presents a unique case for studying regioselectivity in electrophilic aromatic substitution reactions. The amino group is a powerful activating, ortho-, para-director, while the benzyloxy group is also activating and ortho-, para-directing. The chlorine atom, though deactivating overall due to its inductive effect, also directs incoming electrophiles to the ortho and para positions. Understanding the interplay of these electronic effects is critical for predicting reaction outcomes and designing synthetic routes.
These notes provide a detailed overview of the reaction mechanism of this compound with electrophiles, including predictive models for regioselectivity, detailed experimental protocols for key transformations, and a summary of relevant physicochemical data.
Physicochemical and Safety Data
Proper handling and storage of this compound are essential for laboratory safety and reagent integrity. The following data has been compiled from publicly available sources.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClNO | [1] |
| Molecular Weight | 233.69 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 56-60 °C | [2] |
| CAS Number | 59404-86-3 | [3] |
| InChIKey | WOWKZTBVWKKGJV-UHFFFAOYSA-N | [2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Reactivity and Regioselectivity
The reaction of this compound with electrophiles is governed by the principles of electrophilic aromatic substitution. The rate and regioselectivity of the reaction are determined by the combined electronic effects of the substituents on the aromatic ring.
-
-NH₂ (Amino group): A very strong activating group (+R >> -I) that directs incoming electrophiles to the ortho and para positions.
-
-OBn (Benzyloxy group): A strong activating group (+R > -I) that also directs ortho and para.
-
-Cl (Chloro group): A deactivating group (-I > +R) that paradoxically directs ortho and para.
The directing influence of these groups is additive. The powerful activating nature of the amino and benzyloxy groups dominates, making the ring highly susceptible to electrophilic attack. The substitution pattern is predicted by identifying the ring positions most activated by these groups.
Caption: Predicted regioselectivity for electrophilic attack.
Given the powerful activating effect of the amino group, the position ortho to it (Position 5) is the most likely site for electrophilic substitution. Position 2, being ortho to the benzyloxy group, is also activated but to a lesser extent. Steric hindrance from the adjacent chloro group at position 3 may also influence the outcome.
General Reaction Mechanism
Electrophilic aromatic substitution proceeds via a two-step mechanism. First, the π-electron system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the ring's aromaticity.[4]
Caption: General mechanism of electrophilic aromatic substitution.
Experimental Protocols
The following protocols are representative procedures for the electrophilic substitution of this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Bromination
This protocol describes the regioselective bromination of the aniline derivative, which is expected to occur at the position most activated by the amino and benzyloxy groups.
Materials:
-
This compound
-
Acetic Acid (glacial)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into an ice-water slurry. Quench any remaining bromine by adding saturated sodium thiosulfate solution until the orange color disappears.
-
Neutralization & Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or recrystallization to afford the desired bromo-substituted aniline.
Protocol 2: Friedel-Crafts Acylation
This protocol details the acylation of the aniline ring. Due to the high reactivity of anilines, the reaction is typically carried out on the corresponding acetanilide to prevent N-acylation and catalyst poisoning. The protocol includes an initial protection step.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Acetyl chloride (CH₃COCl)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution (5 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Protection (Acetylation): To a solution of this compound (1.0 eq) in pyridine at 0 °C, slowly add acetic anhydride (1.2 eq). Stir at room temperature for 2 hours. Pour the mixture into ice-water, collect the resulting precipitate by filtration, wash with water, and dry to obtain N-(4-benzyloxy-3-chlorophenyl)acetamide.
-
Acylation Setup: Suspend the dried acetanilide (1.0 eq) and anhydrous aluminum chloride (2.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Cool the suspension to 0 °C and add acetyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Workup: Cool the mixture to 0 °C and quench by slowly adding crushed ice, followed by 1 M HCl. Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Deprotection: Reflux the crude acylated acetanilide in a mixture of ethanol and 5 M NaOH for 4-6 hours to hydrolyze the amide.
-
Final Isolation: Cool the mixture, neutralize with HCl, and extract the product with ethyl acetate. Wash, dry, and concentrate the organic phase. Purify by column chromatography.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Benzyloxy-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Benzyloxy-3-chloroaniline as a key building block. This aniline derivative is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The formation of a biaryl linkage at the 3-position of this molecule can lead to scaffolds with potential applications in various therapeutic areas. Due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds, successful coupling requires carefully optimized catalytic systems and reaction conditions.[1] This protocol outlines a robust methodology for the efficient coupling of this compound with a variety of arylboronic acids, facilitating the synthesis of diverse 4-benzyloxy-3-arylanilines.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2][3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become an indispensable tool in drug discovery and development for the construction of biaryl and heteroaryl structures.[5] this compound presents a unique substrate for such couplings. The benzyloxy group at the 4-position and the amino group at the 1-position are common features in pharmacologically active molecules, while the chloro substituent at the 3-position provides a handle for the introduction of further molecular complexity via cross-coupling.
The primary challenge in the Suzuki coupling of this compound lies in the activation of the relatively strong carbon-chlorine bond.[1] This typically necessitates the use of specialized palladium catalysts, often featuring bulky, electron-rich phosphine ligands, in combination with a suitable base and solvent system.[1][6] This document provides a generalized protocol that can serve as a starting point for the development of specific synthetic routes.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl chloride (this compound) to form a Pd(II) complex.[3][7]
-
Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.[3][7][8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]
Data Presentation: Representative Conditions and Expected Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl chlorides. These conditions can be adapted and optimized for reactions involving this compound. The expected yields are based on literature reports for structurally similar, moderately activated aryl chlorides. Actual yields will vary depending on the specific arylboronic acid used and the optimization of reaction parameters.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100-120 | 12-24 | 75-90 |
| 2 | Pd(OAc)₂ (2-5) | PCy₃ (4-10) | K₂HPO₄·3H₂O (3) | Methanol | 90 | 12-18 | 70-85 |
| 3 | Pd(dppf)Cl₂ (3-5) | - | Cs₂CO₃ (2-3) | Toluene/H₂O (10:1) | 80-100 | 16-24 | 65-80 |
| 4 | CataCXium A Pd G3 (5) | - | K₃PO₄ (2) | 2-MeTHF | 90 | 12-24 | 80-95 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂)
-
Phosphine ligand (e.g., SPhos, PCy₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF)
-
Degassed water (if applicable)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01-0.03 mmol, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 0.02-0.06 mmol, 2-6 mol%) if applicable, and add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-benzyloxy-3-arylaniline product.
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. |
| Insufficiently inert atmosphere | Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas. | |
| Weak base | For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[1] | |
| Low reaction temperature | The activation of the C-Cl bond may require higher temperatures (100-120 °C).[1] | |
| Formation of side products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.2-1.5 equiv.). |
| Protodeborylation | Ensure anhydrous conditions for the base and solvent if water is not part of the solvent system. | |
| Decomposition of boronic acid | Monitor the reaction closely and stop it once the starting material is consumed, as prolonged reaction times at high temperatures can lead to decomposition. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium compounds can be toxic and should be handled with care.
-
Many organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Suzuki-Miyaura coupling of this compound provides a valuable synthetic route to a diverse range of 4-benzyloxy-3-arylanilines, which are of significant interest in drug discovery. While the activation of the C-Cl bond requires carefully optimized conditions, including the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands and appropriate bases, the protocol outlined in this document provides a solid foundation for achieving high-yielding and efficient transformations. The versatility of this method allows for the generation of extensive compound libraries for further biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Buch-wald-Hartwig Amination of 4-Benzyloxy-3-chloroaniline
Abstract
The Buchwald-Hartwig amination is a pillar of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. This guide provides a detailed protocol and technical insights for the palladium-catalyzed amination of 4-benzyloxy-3-chloroaniline, a substrate of interest in pharmaceutical and materials science. Aryl chlorides, like the target substrate, present a significant challenge due to the high dissociation energy of the C-Cl bond. This document details the mechanistic rationale, selection of an optimized catalyst system featuring a bulky biarylphosphine ligand, a step-by-step experimental protocol, and a comprehensive troubleshooting guide to empower researchers to successfully navigate this transformation.
Introduction: The Challenge and Opportunity
The synthesis of arylamines is a foundational process in the development of new pharmaceuticals, agrochemicals, and organic electronic materials. The Buchwald-Hartwig amination has emerged as a highly versatile and functional-group-tolerant method for creating C-N bonds, largely supplanting harsher traditional methods.[1]
The specific substrate, this compound, incorporates an aryl chloride, which is an attractive starting material due to its lower cost and wider availability compared to the corresponding bromides and iodides. However, the inert nature of the C-Cl bond necessitates the use of highly active catalyst systems.[2] The development of sterically hindered and electron-rich phosphine ligands by the Buchwald and Hartwig groups has been instrumental in overcoming this challenge, enabling the efficient coupling of even these unreactive electrophiles.[1][3] This application note will focus on a robust protocol leveraging these advanced catalyst systems.
Mechanistic Principles: The "Why" Behind the Protocol
A successful Buchwald-Hartwig amination relies on a finely tuned palladium catalytic cycle. Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-chlorine bond of this compound. This is the rate-determining step for aryl chlorides and is greatly accelerated by bulky, electron-rich ligands that stabilize the electron-deficient palladium center and promote the bond-breaking process.[6][7]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5] This step is often accelerated by the steric bulk of the phosphine ligand.[8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol Development: Selecting the Right Tools
The success of coupling an unactivated aryl chloride like this compound hinges on the judicious selection of four key components.[8]
-
Ligand (The Key to Success): This is the most critical choice. For activating the C-Cl bond, simple phosphines are ineffective. Bulky, electron-rich dialkylbiaryl phosphine ligands are required.[1][3] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent and widely-used choice for this type of transformation.[10] Its steric bulk facilitates both the oxidative addition and the final reductive elimination steps.
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[10] Weaker bases like K₃PO₄ or Cs₂CO₃ are generally insufficient for aryl chlorides unless specialized conditions are used.[11]
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation. Toluene and 1,4-dioxane are the most common solvents, as they effectively dissolve the reagents and intermediates.[8][12] It is crucial that the solvent is thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with morpholine as a representative secondary amine.
Reagents & Equipment:
| Reagent/Equipment | Details | Purpose |
| Reaction Vessel | 25 mL Schlenk flask or oven-dried vial with a PTFE-lined cap | Maintain inert atmosphere |
| Stir Bar | Teflon-coated magnetic stir bar | Vigorous stirring |
| This compound | 1.0 mmol, 247.7 mg | Aryl chloride electrophile |
| Morpholine | 1.2 mmol, 104.5 µL | Amine nucleophile |
| Pd₂(dba)₃ | 0.015 mmol, 13.7 mg (1.5 mol% Pd) | Palladium precursor |
| XPhos | 0.036 mmol, 17.2 mg (3.6 mol%) | Ligand |
| Sodium tert-butoxide | 1.4 mmol, 134.6 mg | Base |
| Anhydrous Toluene | 5 mL | Degassed solvent |
| Inert Gas | Nitrogen or Argon | Prevent catalyst oxidation |
Step-by-Step Procedure:
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
-
Vessel Preparation: Place an appropriately sized magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition (Solids): In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (134.6 mg), XPhos (17.2 mg), and Pd₂(dba)₃ (13.7 mg) to the flask.
-
Seal and Purge: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with inert gas three times to ensure a completely oxygen-free atmosphere.
-
Solvent and Reagent Addition (Liquids): Add 3 mL of anhydrous, degassed toluene via syringe. Stir the mixture for 5 minutes. In a single portion, add this compound (247.7 mg, dissolved in 2 mL of toluene) followed by morpholine (104.5 µL).[10]
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. These reactions can be sensitive, and identifying the source of a problem is key to success.[13]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded Pd source or oxidized ligand).2. Insufficiently inert atmosphere (oxygen present).3. Wet solvent or reagents.4. Impure starting materials. | 1. Use fresh, high-purity catalyst and ligand. Consider using a pre-catalyst.2. Ensure proper Schlenk technique or glovebox use. Degas solvent thoroughly.3. Use freshly dried, anhydrous solvents.4. Purify starting materials before use. |
| Formation of Side Products | 1. Hydrodehalogenation: Replacement of -Cl with -H.2. Homocoupling: Formation of biaryl compounds.[14] | 1. This can occur if water is present. Ensure anhydrous conditions. A different ligand/base combination might be necessary.2. This is often a sign of slow coupling. Ensure the reaction is not being run for an excessively long time after completion. |
| Inconsistent Results | 1. Variable quality of reagents (especially base and catalyst).2. Inconsistent degassing or inert atmosphere technique. | 1. Purchase reagents from a reputable supplier. NaOtBu is hygroscopic; handle it quickly in an inert atmosphere.2. Standardize the degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 min).[10] |
Safety Precautions
-
Palladium Compounds: While generally low in toxicity, they are heavy metals and should be handled with care. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them in a fume hood or glovebox.
-
Sodium tert-butoxide: This is a strong, corrosive, and hygroscopic base. Avoid contact with skin and moisture.
-
Solvents: Toluene is flammable and has associated health risks. Handle in a well-ventilated fume hood.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Benzyloxy-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-chloroaniline is a crucial building block in the synthesis of a variety of kinase inhibitors, most notably Lapatinib, a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] The dysregulation of these receptor tyrosine kinases is a well-established driver in the progression of several cancers, including breast and lung cancer.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of quinazoline-based kinase inhibitors utilizing this compound and their subsequent biological evaluation.
Kinase Inhibition and Signaling Pathways
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Upon ligand binding, these receptors dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which are critical for cell proliferation, survival, and differentiation.[3] In many cancers, overexpression or mutation of EGFR and HER2 leads to constitutive activation of these pathways, promoting uncontrolled cell growth.[1][2] Kinase inhibitors derived from this compound, such as Lapatinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and HER2 and blocking their autophosphorylation and downstream signaling.[3]
References
Application Notes and Protocols: 4-Benzyloxy-3-chloroaniline as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-chloroaniline is a key building block in the synthesis of a variety of pharmaceutical intermediates, particularly those used in the development of targeted cancer therapies. Its unique structure, featuring a benzyloxy group for strategic deprotection and a chloro-substituted aniline ring, makes it a versatile precursor for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinazoline-based pharmaceutical intermediates, which are central to many kinase inhibitors.
Application: Synthesis of Quinazoline-Based Kinase Inhibitors
Substituted anilines are crucial pharmacophores in numerous kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site. This compound serves as a vital precursor for the synthesis of 4-anilinoquinazolines, a class of compounds known to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
The chloro and benzyloxy substituents on the aniline ring of this compound play a significant role in modulating the physicochemical properties of the final drug molecule, including its binding affinity, selectivity, and metabolic stability. The benzyloxy group can be retained in the final structure or cleaved at a later synthetic stage to yield a phenolic moiety, which can be further functionalized.
A prominent example of a pharmaceutical intermediate synthesized from a closely related aniline is in the production of Lapatinib, a dual tyrosine kinase inhibitor that targets both EGFR and HER2. The synthesis involves the nucleophilic aromatic substitution reaction between a substituted aniline and a 4-chloroquinazoline derivative.
Experimental Protocols
Protocol 1: Synthesis of N-[3-chloro-4-(phenylmethoxy)phenyl]-6-iodo-4-quinazolinamine
This protocol details the synthesis of a key intermediate used in the development of kinase inhibitors, adapted from procedures for analogous compounds. This reaction is a nucleophilic aromatic substitution where the amino group of this compound attacks the electron-deficient C4 position of 4-chloro-6-iodoquinazoline.
Reaction Scheme:
Materials:
-
This compound
-
4-Chloro-6-iodoquinazoline
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen inlet and outlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 250 mL three-necked round-bottom flask, previously dried and under a nitrogen atmosphere, add 4-chloro-6-iodoquinazoline.
-
Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
To this stirred suspension, add this compound (approximately 1.0 to 1.2 molar equivalents).
-
Heat the reaction mixture to 60-65 °C.
-
Maintain the reaction at this temperature for approximately 4 hours, with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature (25-30 °C).
-
Continue stirring at room temperature for an additional 2-3 hours to allow for product precipitation.
-
Filter the resulting solid precipitate.
-
Wash the solid with a small amount of cold THF.
-
Dry the collected solid in a vacuum oven at 60-65 °C to yield the final product, N-[3-chloro-4-(phenylmethoxy)phenyl]-6-iodo-4-quinazolinamine.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a quinazoline intermediate analogous to the one described above.
| Parameter | Value | Reference |
| Starting Material 1 | 3-Chloro-4-(3-fluorobenzyloxy)aniline | [1] |
| Starting Material 2 | 4-Chloro-6-iodoquinazoline | [1] |
| Solvent | Tetrahydrofuran | [1] |
| Reaction Temperature | 60-65 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Product | N-[3-chloro-4-{(3'-fluoro-benzyloxy)phenyl}]-6-iodo-quinazoline | [1] |
| Purity (HPLC) | 87.36% | [1] |
Note: The data presented is for a closely related synthesis and serves as a representative example of the expected outcome.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a quinazoline-based pharmaceutical intermediate using this compound.
Caption: Synthetic workflow for a pharmaceutical intermediate.
Mechanism of Action: EGFR Signaling Pathway
Pharmaceuticals derived from this compound intermediates, such as Lapatinib, often function by inhibiting the EGFR signaling pathway. This pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a key driver in many cancers.[2][3] The diagram below illustrates the major cascades within this pathway that are targeted by such inhibitors.
Caption: Simplified EGFR signaling pathway and Lapatinib's inhibitory action.
References
Application Notes and Protocols for the Scaled-Up Synthesis of 4-Benzyloxy-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the kilogram-scale synthesis of 4-benzyloxy-3-chloroaniline, a key building block in the development of various pharmaceutical agents. The featured protocol is based on the reduction of the commercially available 4-benzyloxy-3-chloronitrobenzene using stannous chloride (SnCl₂), a method proven to be safe, efficient, and scalable, yielding high purity product.[1] This application note includes detailed experimental protocols, a comparison of synthetic methodologies, safety considerations for scale-up, and troubleshooting guidelines.
Introduction
This compound is a critical intermediate in the synthesis of a range of pharmaceutically active molecules. As demand for this compound increases, the need for a reliable and scalable synthetic process becomes paramount. While several methods for the reduction of the precursor 4-benzyloxy-3-chloronitrobenzene exist, many are not amenable to large-scale production due to safety concerns, low yields, or the formation of significant impurities.
This guide focuses on a well-established and validated method utilizing stannous chloride in an acidic ethanolic solution. This process has been demonstrated to be effective on a kilogram scale, providing excellent yield and purity while avoiding the common pitfalls of other reductive methods, such as catalytic hydrogenation, which can lead to debenzylation and dechlorination.[1]
Comparison of Synthetic Methodologies
The choice of reduction methodology is critical for a successful and safe scale-up. Below is a comparative analysis of the recommended stannous chloride method versus common catalytic hydrogenation approaches for the synthesis of this compound.
| Parameter | Stannous Chloride (SnCl₂) Reduction | Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) |
| Typical Yield | >90%[1] | Variable, often lower due to side reactions for this substrate.[1] |
| Purity | >99% (by HPLC)[1] | Often compromised by debenzylation and dechlorination byproducts.[1] |
| Key Side Reactions | Formation of tin salts during workup. | Debenzylation to form 4-amino-2-chlorophenol, dechlorination.[1] |
| Scalability | Proven up to kilogram scale.[1] | Challenging for this substrate due to difficulty in controlling selectivity. |
| Safety Considerations | Exothermic reaction, handling of corrosive acid. | Handling of flammable hydrogen gas and pyrophoric catalysts.[2] |
| Cost-Effectiveness | Utilizes relatively inexpensive reagents. | Higher cost associated with precious metal catalysts. |
| Work-up & Purification | Requires removal of tin salts.[3] | Filtration of catalyst; purification can be complex due to byproducts. |
Experimental Workflow
The overall workflow for the synthesis of this compound is depicted below.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocols
4.1. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and volatile materials.
-
Exothermic Reaction: The reduction of nitroarenes is an exothermic process. Monitor the reaction temperature closely, especially during the addition of the nitro compound.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
4.2. Materials and Equipment
| Materials | Equipment |
| 4-Benzyloxy-3-chloronitrobenzene | Large-capacity three-necked round-bottom flask |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Overhead mechanical stirrer |
| Concentrated Hydrochloric Acid (HCl) | Thermocouple or thermometer |
| Ethanol (EtOH) | Reflux condenser |
| 2N Sodium Hydroxide (NaOH) solution | Buchner funnel and filter flask |
| Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) | Separatory funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Brine | High-Performance Liquid Chromatography (HPLC) system |
4.3. Synthesis Protocol (Kilogram Scale)
This protocol is adapted from a validated kilogram-scale synthesis and can be scaled down as needed.[1]
| Reagent | Amount (for 129 g scale) | Molar Equivalents |
| 4-Benzyloxy-3-chloronitrobenzene | 129.0 g | 1.0 |
| Tin(II) chloride dihydrate | 427.8 g | ~4.0 |
| Ethanol | 1250 mL | - |
| Concentrated HCl | 250 mL | - |
Procedure:
-
Reaction Setup: In a 5 L, three-necked round-bottom flask equipped with an overhead stirrer, a thermocouple, and a reflux condenser, add tin(II) chloride dihydrate (427.8 g), ethanol (1250 mL), and concentrated HCl (250 mL).
-
Dissolution of SnCl₂: Stir the mixture and heat to 70 °C. The mixture should form a clear solution.
-
Addition of Nitro Compound: To the hot solution, add 4-benzyloxy-3-chloronitrobenzene (129.0 g) portion-wise over 30 minutes. Maintain a gentle reflux during the addition.
-
Reaction: After the addition is complete, continue heating the mixture at reflux for approximately 1.5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is completely consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture to precipitate the aniline hydrochloride salt as an off-white solid.
-
Collect the solid by filtration and wash with water to remove soluble inorganic salts.
-
Transfer the wet cake to a suitable vessel and add a 2N NaOH solution until the pH reaches ~12 to liberate the free base.
-
Extract the aqueous slurry with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine.
-
-
Purification and Analysis:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as an off-white solid.
-
The product purity should be >99% as determined by HPLC area analysis.[1]
-
For further purification, the solid can be recrystallized from ethyl acetate/heptane.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient amount of SnCl₂ or acid. Reaction time too short. | Ensure the correct stoichiometry of reagents. Continue heating and monitor by TLC/HPLC until completion. |
| Formation of Intractable Emulsions during Work-up | Presence of fine tin salt precipitates. | Add Celite to the mixture before basification and filter through a pad of Celite.[3] Ensure the aqueous layer is strongly basic (pH > 12) to help dissolve some tin salts.[3] |
| Low Yield | Loss of product during work-up. Incomplete precipitation of the hydrochloride salt. | Ensure thorough extraction from the aqueous layer. Add water slowly during the precipitation step to maximize recovery. |
| Product Contamination | Incomplete removal of tin salts. | Wash the filtered hydrochloride salt thoroughly with water. Recrystallize the final product if necessary. |
Logical Relationship of Key Steps
The following diagram illustrates the logical progression and dependencies of the key stages in the synthesis.
Caption: Logical flow of the synthesis process.
Conclusion
The synthesis of this compound via the stannous chloride reduction of 4-benzyloxy-3-chloronitrobenzene is a robust and scalable method suitable for producing large quantities of high-purity material. By carefully controlling the reaction conditions and following the detailed protocols outlined in this document, researchers and drug development professionals can confidently and safely produce this key pharmaceutical intermediate.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Benzyloxy-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed experimental protocol for the synthesis of azo dyes utilizing 4-benzyloxy-3-chloroaniline as a key intermediate. Azo dyes represent the largest and most versatile class of synthetic organic colorants. The specific substituents on the aromatic rings of the azo dye molecule dictate its color, fastness, and other physicochemical properties. The incorporation of the 4-benzyloxy and 3-chloro moieties can impart unique characteristics to the resulting dyes, potentially influencing their application in textiles, pigments, and as biological stains or probes.
The synthesis of azo dyes is a well-established two-step process:
-
Diazotization: The primary aromatic amine, in this case, this compound, is converted into a diazonium salt. This reaction is typically carried out by treating the amine with a source of nitrous acid, commonly sodium nitrite, in an acidic medium at low temperatures (0–5 °C).
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, or other aromatic amines, to form the stable azo dye. The choice of the coupling component is a critical determinant of the final color of the dye.
General Experimental Workflow
The overall process for the synthesis of azo dyes from this compound can be visualized as a two-stage chemical transformation. The first stage involves the formation of a reactive diazonium salt from the aniline derivative, which is then consumed in the second stage by coupling with a suitable aromatic partner to yield the final dye product.
Caption: General workflow for azo dye synthesis.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of an azo dye using this compound. This protocol should be adapted and optimized by the researcher based on the specific coupling component used and the desired properties of the final product.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Aniline Solution: In a 250 mL beaker, suspend a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and deionized water.
-
Cooling: Cool the resulting suspension to 0–5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization process.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve a molar equivalent of sodium nitrite in cold deionized water.
-
Nitrite Addition: Slowly add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 15-20 minutes. Ensure the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.
-
Reaction Completion: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.
-
Verification (Optional): Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid. Keep the diazonium salt solution in the ice bath for immediate use in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the synthesis of a representative azo dye by coupling the diazonium salt of this compound with 2-naphthol.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Preparation of Coupling Component Solution: In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cooling: Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Completion of Coupling: Continue stirring the reaction mixture in the ice bath for an additional 30–60 minutes to ensure complete coupling.
-
pH Adjustment: Adjust the pH of the solution to be slightly acidic (pH 5–6) by the slow addition of dilute hydrochloric acid. This aids in the complete precipitation of the dye.
-
Isolation: Isolate the crude azo dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate with cold deionized water to remove any unreacted salts.
-
Drying: Dry the collected solid, for instance, in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain a product of high purity.
Logical Relationship of Synthesis Steps
The synthesis of azo dyes follows a strict logical sequence. The highly reactive diazonium salt must first be generated under controlled, cold conditions. This intermediate is then immediately used in the coupling reaction, as diazonium salts are generally unstable at higher temperatures. The final product is then isolated and purified.
Caption: Logical flow of azo dye synthesis.
Data Presentation
The synthesized azo dyes can be characterized by various analytical techniques. The following table summarizes hypothetical quantitative data for an azo dye derived from this compound and 2-naphthol. This data is representative and may vary based on specific experimental conditions.
| Parameter | Value | Method of Analysis |
| Yield | 85-95% | Gravimetric |
| Melting Point | >200 °C (decomposes) | Melting Point Apparatus |
| λmax (in DMF) | 480 - 520 nm | UV-Visible Spectroscopy |
| Molar Absorptivity (ε) | 25,000 - 40,000 L mol⁻¹ cm⁻¹ | UV-Visible Spectroscopy |
| ¹H NMR | Consistent with proposed structure | Nuclear Magnetic Resonance |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H), ~1600 (C=C, Ar), ~1450 (N=N) | Fourier-Transform Infrared Spectroscopy |
| Light Fastness¹ | 4-5 | ISO 105-B02 |
| Wash Fastness² | 4 | ISO 105-C06 |
| Rubbing Fastness² | 3-4 | ISO 105-X12 |
¹ Light Fastness assessed on a scale of 1 (poor) to 8 (excellent). ² Wash and Rubbing Fastness assessed on a scale of 1 (poor) to 5 (excellent).
Applications
Azo dyes derived from this compound have potential applications in several fields:
-
Textile Dyes: The specific shade and fastness properties will depend on the coupling component used. The bulky benzyloxy group may influence the dye's affinity for certain fibers.
-
Pigments: By modifying the molecular structure to increase molecular weight and reduce solubility, these azo compounds can be converted into pigments for use in plastics, paints, and printing inks.[1]
-
Functional Dyes: The presence of the benzyloxy and chloro groups provides handles for further chemical modification, allowing for the synthesis of functional dyes for applications in areas such as nonlinear optics or as chemosensors.
-
Biological Stains: Azo dyes are widely used as histological and cytological stains. Novel derivatives could offer new staining specificities.
-
Drug Development: The azo linkage can be designed to be cleaved by specific enzymes, making azo compounds potential candidates for prodrugs that release a therapeutic agent at a specific site in the body.
References
Application of 4-Benzyloxy-3-chloroaniline in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-chloroaniline is a substituted aniline derivative that serves as a versatile intermediate in the synthesis of various organic molecules. Its unique substitution pattern, featuring a benzyloxy group for potential selective deprotection and a chlorine atom influencing electronic properties and providing a potential reaction site, makes it an attractive building block for complex chemical structures. While its applications in pharmaceutical synthesis are noted, its utility in the agrochemical field, though less documented in readily available literature, presents significant potential. This document provides a detailed exploration of its synthesis and a potential application in the creation of novel agrochemical candidates, supported by experimental protocols and structured data.
Application Notes: A Potential Pathway to Novel Anilide Agrochemicals
Aniline derivatives are crucial components in a wide array of commercially successful herbicides and fungicides. The core aniline structure can be readily modified to create diverse libraries of compounds for biological screening. This compound, in particular, can be envisaged as a key precursor for a novel class of anilide-based agrochemicals. The presence of the benzyloxy group offers a strategic advantage, allowing for late-stage functionalization through debenzylation to introduce a hydroxyl group, which can be a key pharmacophore or a point for further derivatization.
One promising, albeit not yet commercially realized, application of this compound is in the synthesis of novel anilide fungicides. The general structure of anilide fungicides often involves the acylation of the aniline nitrogen with a biologically active carboxylic acid moiety. The resulting amide bond is a stable linker, and the substituents on both the aniline and the acyl group play a crucial role in determining the compound's efficacy and spectrum of activity.
Hypothetical Signaling Pathway Inhibition:
Many anilide fungicides are known to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, disrupting energy production and leading to fungal cell death. A hypothetical signaling pathway for a novel anilide fungicide derived from this compound is depicted below.
Experimental Protocols
A crucial first step in the utilization of this compound is its efficient and safe synthesis. The following protocol is adapted from a well-established, convenient, and scalable method.
Protocol 1: Synthesis of this compound
This protocol describes the reduction of 4-benzyloxy-3-chloronitrobenzene using stannous chloride.[1][2]
Workflow Diagram:
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
To a solution of 4-benzyloxy-3-chloronitrobenzene (1.0 eq) in ethanol, add stannous chloride dihydrate (4.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add ethyl acetate and a 10% aqueous solution of sodium hydroxide until the pH is basic.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Benzyloxy-3-chloronitrobenzene | [1][2] |
| Reducing Agent | SnCl₂·2H₂O | [1][2] |
| Solvent | Ethanol | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
| Typical Yield | High | [1] |
| Purity | High, free of tin residues | [1] |
Protocol 2: Synthesis of a Novel Anilide Derivative (Hypothetical)
This protocol outlines a general procedure for the synthesis of a novel anilide agrochemical candidate from this compound and a carboxylic acid chloride.
Workflow Diagram:
Materials:
-
This compound
-
A suitable carboxylic acid chloride (e.g., 2,6-dimethylbenzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the base (1.1 eq) in the anhydrous aprotic solvent under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the carboxylic acid chloride (1.05 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash successively with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired anilide.
Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Starting Aniline | This compound |
| Acylating Agent | 2,6-Dimethylbenzoyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Expected Yield | 80-95% |
| Expected Purity | >98% after purification |
Conclusion
This compound is a valuable synthetic intermediate with clear potential for the development of novel agrochemicals, particularly in the anilide class. The provided protocols for its synthesis and subsequent derivatization offer a solid foundation for researchers to explore this chemical space. The strategic placement of the benzyloxy and chloro substituents allows for a wide range of synthetic manipulations, paving the way for the creation of new and effective crop protection agents. Further research into the synthesis and biological evaluation of agrochemical candidates derived from this versatile building block is highly encouraged.
References
Application Notes and Protocol for the Purification of 4-Benzyloxy-3-chloroaniline by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-benzyloxy-3-chloroaniline, a key intermediate in various synthetic pathways, using column chromatography and preparative high-performance liquid chromatography (HPLC). Adherence to this protocol will enable the isolation of high-purity material suitable for downstream applications in research and drug development.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety information for this compound is essential for its proper handling and the development of an effective purification strategy.
| Property | Value | Reference |
| CAS Number | 59404-86-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₂ClNO | [1][2][4] |
| Molecular Weight | 233.69 g/mol | [1][4] |
| Appearance | Solid | |
| Melting Point | 56-60 °C | |
| Boiling Point | 390.6°C at 760 mmHg | [1] |
| Density | 1.24 g/cm³ | [1] |
Safety Summary: this compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[5][6]
Purification Workflow
The general workflow for the purification of this compound is depicted below. The process begins with an initial assessment of the crude material and method development using Thin Layer Chromatography (TLC), followed by preparative scale purification using either column chromatography or preparative HPLC.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Thin Layer Chromatography (TLC) for Method Development
TLC is a crucial first step to determine the optimal solvent system for separation. For aromatic amines like this compound, a common approach is to use a mixture of a non-polar solvent and a polar solvent on a silica gel stationary phase.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Crude this compound
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine
Procedure:
-
Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and incrementally increase the polarity.
-
Dissolve a small amount of the crude this compound in a volatile solvent such as dichloromethane.
-
Spot the dissolved crude mixture onto the baseline of the TLC plates.
-
Develop the plates in the prepared eluent systems inside a saturated TLC chamber.
-
Visualize the developed plates under a UV lamp.
-
The optimal solvent system is one that provides good separation between the desired product spot and any impurities, with an Rf value of approximately 0.2-0.4 for the product.
-
Due to the basic nature of the aniline, tailing of the spot may be observed. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the eluent system.[7]
Example Solvent Systems to Screen:
-
Hexanes:Ethyl Acetate (9:1, 8:2, 7:3 v/v)
-
Dichloromethane:Methanol (99:1, 98:2 v/v)
-
Toluene:Ethyl Acetate (9:1, 8:2 v/v)
Purification by Column Chromatography
Once an optimal solvent system is identified by TLC, column chromatography can be employed for preparative scale purification.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Selected eluent system from TLC
-
Crude this compound
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin elution. A gradient elution, starting with a low polarity and gradually increasing, can be effective for complex mixtures.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purification by Preparative HPLC
For higher purity requirements, preparative reverse-phase HPLC is a powerful technique.[8][9][10]
Materials:
-
Preparative HPLC system with a fraction collector
-
C18 reverse-phase preparative column
-
HPLC-grade solvents: Methanol or Acetonitrile, and Water
-
Acidic modifier: Formic acid or Trifluoroacetic acid (TFA)
-
Crude this compound
Procedure:
-
Method Development (Analytical Scale):
-
Sample Preparation:
-
Dissolve the crude this compound in the mobile phase or a suitable solvent like methanol to a concentration of 10-50 mg/mL.[8]
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the preparative HPLC using the optimized gradient method.
-
Monitor the separation at a suitable UV wavelength (e.g., 254 nm).
-
-
Fraction Collection:
-
Collect the fractions corresponding to the main product peak based on the UV chromatogram.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (methanol or acetonitrile) using a rotary evaporator.
-
If necessary, lyophilize the remaining aqueous solution to obtain the purified product as a solid.
-
Data Summary
The following table provides a starting point for the purification parameters. These should be optimized based on the specific impurity profile of the crude material.
| Parameter | Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | C18 Reverse Phase |
| Mobile Phase/Eluent | Hexanes:Ethyl Acetate (e.g., 8:2 v/v) with 0.1% Triethylamine | Water:Methanol or Water:Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient | Gradient |
| Detection | TLC with UV (254 nm) | UV Detector (e.g., 254 nm) |
| Typical Purity Achieved | >95% | >99% |
References
- 1. 4-(benzyloxy)-3-chloroaniline | 59404-86-3 [chemnet.com]
- 2. scbt.com [scbt.com]
- 3. This compound 96 | 59404-86-3 [chemicalbook.com]
- 4. This compound | C13H12ClNO | CID 1268285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. lcms.cz [lcms.cz]
- 11. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyloxy-3-chloroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyloxy-3-chloroaniline. Our aim is to help you improve your yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely recommended method is the reduction of 4-benzyloxy-3-chloronitrobenzene. Among the various reducing agents, stannous chloride (SnCl₂) in acidic ethanol is considered a highly efficient, safe, and scalable method, often providing the product in high yield and purity.[1]
Q2: I am observing significant byproducts in my reaction. What could be the cause?
A2: The formation of byproducts is highly dependent on the chosen reduction method.
-
Catalytic Hydrogenation (Pd/C): This method can lead to debenzylation and/or dechlorination, resulting in impurities that are difficult to separate from the desired product.[1]
-
Iron in Acetic Acid: Using iron powder in refluxing acetic acid can cause acetylation of the newly formed aniline, yielding N-(4-benzyloxy-3-chlorophenyl)acetamide as a significant byproduct.[1]
-
Iron with Ammonium Chloride: While effective, this method often involves a tedious workup with multiple extractions and filtrations to remove iron salts.[1]
Q3: My yield of this compound is consistently low. What are the potential reasons?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction is monitored to completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Reducing Agent: The choice of reducing agent and its stoichiometry are critical. For instance, using an insufficient amount of SnCl₂ can lead to incomplete reduction.
-
Workup and Purification Losses: The product can be lost during extraction and purification steps. The hydrochloride salt of the aniline can be precipitated and filtered to minimize losses during aqueous workup.[1]
-
Catalyst Poisoning: In catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst, leading to a stalled or slow reaction.
Q4: How can I effectively remove tin residues after a SnCl₂ reduction?
A4: A key advantage of the SnCl₂ method in acidic ethanol is the precipitation of the product as its hydrochloride salt. This allows for the removal of soluble inorganic tin salts by simple filtration and washing with water.[1] Subsequent treatment of the hydrochloride salt with a base like NaOH will yield the free aniline, which can then be extracted. This procedure has been shown to reduce tin residues to as low as 1 ppm.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive catalyst (in catalytic hydrogenation). | Use fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere if required. |
| Insufficient amount of reducing agent (e.g., SnCl₂). | Use the correct stoichiometric amount of the reducing agent. For SnCl₂, 4 equivalents are recommended.[1] | |
| Poor quality of starting material or reagents. | Verify the purity of 4-benzyloxy-3-chloronitrobenzene and solvents. | |
| Formation of Debenzylated/Dechlorinated Byproducts | Use of catalytic hydrogenation (Pd/C, Raney Ni). | Switch to a milder and more selective reducing agent like SnCl₂.[1] |
| Formation of Acetylated Aniline Byproduct | Use of iron powder in acetic acid. | Avoid using acetic acid as the solvent with iron powder. Consider the Fe/NH₄Cl system or the SnCl₂ method.[1] |
| Difficult Product Isolation/Purification | Tedious workup of Fe/NH₄Cl reduction. | Opt for the SnCl₂ method, which allows for the precipitation of the product as its hydrochloride salt, simplifying purification.[1] |
| Emulsion formation during extraction after SnCl₂ reduction. | Ensure the aqueous layer is sufficiently basic (pH > 12) to dissolve tin hydroxides.[2][3] Adding a saturated brine solution can also help break emulsions. |
Data Presentation: Comparison of Reduction Methods
| Reduction Method | Reducing Agent/Catalyst | Solvent/Conditions | Yield | Key Advantages | Potential Issues |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Acidic aqueous ethanol | Excellent (>99% by HPLC area)[1] | High yield and purity, safe, scalable, easy removal of tin salts.[1] | Exothermic reaction that may require cooling. |
| Catalytic Hydrogenation | Pd/C, H₂ | Ethanol/THF | Low (trace amount of desired product)[1] | Mild conditions. | Debenzylation and dechlorination byproducts.[1] |
| Iron in Acetic Acid | Fe powder | Acetic acid, reflux | 57% (of acetylated byproduct)[1] | Inexpensive reagents. | Formation of acetylated aniline, difficult removal of acetic acid on a large scale.[1] |
| Iron with Ammonium Chloride | Fe powder, NH₄Cl | Ethanol/Water | Not specified | Inexpensive reagents. | Tedious workup with multiple extractions and filtrations.[1] |
Experimental Protocols
Key Experiment: Reduction of 4-Benzyloxy-3-chloronitrobenzene using SnCl₂
This protocol is adapted from a reported safe and convenient synthesis.[1]
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Dichloromethane or Ethyl Acetate
-
2N Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
To a solution of 4-benzyloxy-3-chloronitrobenzene (1.0 eq) in ethanol, add stannous chloride dihydrate (4.0 eq).
-
Carefully add concentrated hydrochloric acid.
-
Heat the mixture to 50 °C and stir. The reaction is typically complete within 1.5 hours. Monitor the reaction progress by TLC or HPLC.
-
After the starting material is consumed, cool the reaction mixture and add water to precipitate the aniline hydrochloride as an off-white solid.
-
Collect the solid by filtration and wash with water to remove soluble inorganic salts.
-
To obtain the free base, suspend the wet solid in dichloromethane or ethyl acetate and add 2N NaOH solution with stirring until the pH of the aqueous layer is approximately 12.
-
Separate the organic layer. Extract the aqueous layer with additional dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an off-white solid.
Visualizations
Synthesis of this compound
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in synthesis.
References
Technical Support Center: Synthesis of 4-Benzyloxy-3-chloroaniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Benzyloxy-3-chloroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions depend on the chosen synthetic route.
-
Acetylation: When reducing the nitro precursor with iron powder in acetic acid, the formation of the acetylated byproduct, N-(4-(benzyloxy)-3-chlorophenyl)acetamide, is a significant side reaction.[1]
-
Debenzylation: The cleavage of the benzyl ether can occur, particularly during catalytic hydrogenation, leading to the formation of 4-amino-2-chlorophenol.
-
Dechlorination: Removal of the chlorine atom is another possible side reaction during catalytic hydrogenation, which would result in 4-benzyloxyaniline.
-
Over-reduction: While less common with selective reducing agents like SnCl₂, stronger reducing agents could potentially lead to further reduction of the aromatic ring, though this is not a typically reported issue.
-
Formation of Azo/Azoxy Compounds: Incomplete reduction of the nitro group can sometimes lead to the formation of dimeric azo or azoxy compounds, especially if the reaction conditions are not optimal.
Q2: My final product is a dark oil or solid. Is this normal?
A2: While the pure this compound is typically an off-white solid, anilines in general are prone to air oxidation, which can lead to discoloration (often appearing reddish-brown). The presence of residual tin salts or other impurities can also contribute to a darker appearance. Purification by recrystallization or column chromatography may be necessary to obtain a purer, lighter-colored product.
Q3: How can I confirm the presence of the acetylated byproduct?
A3: The acetylated byproduct can be identified using standard analytical techniques such as:
-
NMR Spectroscopy: The presence of a methyl singlet around 2.1-2.2 ppm in the ¹H NMR spectrum is indicative of the acetyl group.
-
Mass Spectrometry: The molecular ion peak of the acetylated product will be 42 mass units higher than that of the desired aniline.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1660-1690 cm⁻¹ would indicate the presence of an amide carbonyl group.
Q4: What is the best method to remove tin residues from my product after a stannous chloride reduction?
A4: After a stannous chloride reduction, the tin salts can be removed by basifying the reaction mixture, which precipitates tin oxides/hydroxides. A common procedure involves:
-
Quenching the reaction mixture with water.
-
Basifying with a strong base like sodium hydroxide or potassium hydroxide until the tin salts are fully dissolved (as stannates) or precipitated.
-
The product can then be extracted with an organic solvent.
-
Washing the organic layer with brine can further help remove any remaining inorganic impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup and purification. - Significant side reactions. | - Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material. - Optimize the extraction and purification steps. Ensure the aqueous layer is fully extracted. - If using Fe/acetic acid, consider switching to the SnCl₂ method to avoid acetylation.[1] If using catalytic hydrogenation, screen different catalysts and reaction conditions to minimize debenzylation and dechlorination. |
| Product is Contaminated with Starting Material | - Insufficient reducing agent. - Short reaction time. - Low reaction temperature. | - Ensure the correct stoichiometric amount of the reducing agent is used. - Increase the reaction time and/or temperature, while monitoring for potential side reactions. |
| Presence of N-(4-(benzyloxy)-3-chlorophenyl)acetamide Impurity | - Use of iron powder in acetic acid as the reducing system.[1] | - Avoid the use of acetic acid as a solvent with iron powder. Consider using ammonium chloride in an alcohol/water mixture. - The most effective solution is to switch to the stannous chloride reduction method.[1] |
| Presence of Debenzylated or Dechlorinated Impurities | - Use of catalytic hydrogenation (e.g., Pd/C, Raney Ni). | - Use a milder catalyst or catalyst poison to reduce the likelihood of these side reactions. - Optimize the hydrogen pressure and reaction time. - Consider an alternative reduction method such as SnCl₂ which is known to be compatible with benzyl ethers and aryl chlorides.[1] |
| Final Product is an Oil or Gummy Solid | - Presence of impurities. - Residual solvent. | - Purify the product by column chromatography or recrystallization. - Ensure the product is thoroughly dried under vacuum. |
| Product Discolors Upon Standing | - Air oxidation of the aniline. | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. |
Experimental Protocol: Synthesis of this compound via Stannous Chloride Reduction
This protocol is adapted from a literature procedure.[1]
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-benzyloxy-3-chloronitrobenzene (1 equivalent) in ethanol, add stannous chloride dihydrate (3-4 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it into ice water.
-
Slowly add a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12). This will initially cause a precipitation of tin salts, which should then redissolve to form stannates.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Reaction Pathway and Side Reactions
Caption: Synthesis of this compound and potential side products.
References
Technical Support Center: Purification of 4-Benzyloxy-3-chloroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Benzyloxy-3-chloroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities depend on the synthetic route employed. When synthesizing this compound by the reduction of 4-benzyloxy-3-chloronitrobenzene, the following impurities are common:
-
Unreacted Starting Material: Residual 4-benzyloxy-3-chloronitrobenzene.
-
Debenzylation Product: 4-Amino-2-chlorophenol can be a significant impurity, particularly when using catalytic hydrogenation (e.g., Pd/C) under harsh conditions.[1]
-
Over-reduction Products: In some cases, dechlorination can occur, leading to the formation of 4-benzyloxyaniline.
-
Acetylated Byproduct: If using iron powder in acetic acid for the reduction, the formation of the acetylated product, N-(4-(benzyloxy)-3-chlorophenyl)acetamide, can occur.
-
Isomeric Impurities: The purity of the final product is highly dependent on the purity of the starting 4-benzyloxy-3-chloronitrobenzene. Isomers such as 2-benzyloxy-5-chloroaniline or 2-benzyloxy-3-chloroaniline could be present if the initial nitration of 2-chlorobenzyl ether was not regioselective.
-
Residual Metals: If using metal-based reducing agents like SnCl₂ or Fe, residual tin or iron salts may be present if the workup is not performed carefully.[2]
Q2: My commercially available this compound has a purity of 95% and is not suitable for my reaction. What is the recommended purification method?
A2: For commercially available this compound with 95% purity, recrystallization is often the most effective and straightforward purification method to achieve higher purity.[3][4] A well-documented solvent system for this compound is a mixture of ethyl acetate and heptane.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase for TLC analysis is a mixture of ethyl acetate and hexane. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product, you can assess the separation and purity. The desired product, this compound, is more polar than the starting nitro compound but less polar than the debenzylated phenol impurity.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.[5][6]
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble, e.g., ethyl acetate in an ethyl acetate/heptane system) to the hot mixture to ensure the compound is fully dissolved.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of a stable crystal lattice.
-
Lower the Temperature of the Hot Solution: Ensure that the temperature of the solution is below the melting point of the compound (56-60 °C) before initiating cooling.
-
Solvent System Modification: If oiling persists, consider using a different solvent system with a lower boiling point.
Issue 2: No crystals form even after cooling the solution in an ice bath.
This indicates that the solution is not sufficiently supersaturated.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a very small crystal of pure this compound to the cooled solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: If crystallization does not occur, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Add an Anti-solvent: If using a single solvent, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the cooled solution until it becomes slightly turbid, then allow it to stand.
Column Chromatography
Issue 3: The compound shows significant tailing on the TLC plate and poor separation during column chromatography.
Aromatic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor resolution.
Solutions:
-
Add a Basic Modifier to the Mobile Phase: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, into the mobile phase (e.g., ethyl acetate/hexane). The base will neutralize the acidic sites on the silica gel, minimizing the strong interaction with the amine and resulting in sharper peaks and better separation.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for the chromatography.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can help to elute the compound in a sharper band.
Experimental Protocols
Recrystallization of this compound
This protocol describes the purification of this compound using a mixed solvent system of ethyl acetate and heptane.[2]
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Heptane (reagent grade)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add heptane dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry. Allow the hexane to drain until it is just above the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution:
-
Isocratic Elution: Start with a mobile phase of low polarity, such as 10% ethyl acetate in hexane. The polarity can be adjusted based on the TLC analysis of the crude material.
-
Gradient Elution: Begin with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the proportion of ethyl acetate (e.g., to 30%).
-
Amine Deactivation: If tailing is observed on TLC, add 0.1-1% triethylamine to the mobile phase.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected TLC Rf* |
| This compound | 233.69 | 56-60 | ~0.4-0.5 |
| 4-Benzyloxy-3-chloronitrobenzene | 263.67 | 70-73 | ~0.7-0.8 |
| 4-Amino-2-chlorophenol | 143.56 | 140-142 | ~0.1-0.2 |
*Approximate Rf values on a silica gel TLC plate with a mobile phase of 20% ethyl acetate in hexane. Actual values may vary depending on experimental conditions.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: General workflow for column chromatography purification.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Benzyloxy-3-chloroaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Benzyloxy-3-chloroaniline. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate reaction optimization.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reduction of 4-benzyloxy-3-chloronitrobenzene using SnCl₂ is incomplete or results in a low yield. What are the potential causes and solutions?
A1: Incomplete reactions or low yields are common issues that can often be resolved by systematically evaluating the following parameters:
-
Reagent Quality and Stoichiometry: Ensure the stannous chloride dihydrate (SnCl₂·2H₂O) is of high quality and used in sufficient excess. For the reduction of nitroarenes, a significant excess, typically 4 to 5 equivalents, is recommended to drive the reaction to completion.[1]
-
Solvent and Temperature: The choice of solvent is crucial for both substrate solubility and reaction rate. Protic solvents like ethanol or a mixture of ethanol and water are commonly used.[2][3] If the starting material has poor solubility, consider using a co-solvent like ethyl acetate.[1] Gently heating the reaction mixture to reflux (around 70-80 °C) can also increase the reaction rate.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is around 1.5 to 3 hours.[3] If the reaction is sluggish, extending the reaction time may be necessary.
-
pH of the Reaction Medium: For SnCl₂ reductions, acidic conditions are generally preferred to facilitate the reaction.[2] The use of aqueous ethanol with an acid, such as HCl, is a common practice.
Q2: I am observing significant amounts of side products in my reaction. What are the likely impurities and how can I avoid them?
A2: The most common side products in the synthesis of this compound are formed through debenzylation or dechlorination.
-
Debenzylation: The formation of 4-amino-2-chlorophenol is a potential side reaction, especially when using catalytic hydrogenation methods (e.g., Pd/C).[4] While SnCl₂ is generally mild and preserves the benzyl group, prolonged reaction times at elevated temperatures could lead to some cleavage.
-
Dechlorination: Although less common with SnCl₂, aggressive reducing conditions or certain catalysts can lead to the formation of 4-benzyloxyaniline. Using a milder reducing agent like SnCl₂ under controlled conditions helps to prevent this.[2]
-
Acetylation: If using iron powder in acetic acid for the reduction, the aniline product can be acetylated to form N-(4-(benzyloxy)-3-chlorophenyl)acetamide.[2]
To minimize these side products, the SnCl₂ reduction method is recommended. Careful control of temperature and reaction time is key.
Q3: The workup of my SnCl₂ reduction is problematic, with the formation of a thick precipitate or an intractable emulsion. How can I improve the product isolation?
A3: The formation of tin salts (tin hydroxides) during workup is a well-known challenge in SnCl₂ reductions. Here are some effective strategies to manage this:
-
pH Adjustment: After the reaction is complete, the mixture is typically poured into ice water. To dissolve the tin salts, the pH must be carefully adjusted. Instead of using a weak base like sodium bicarbonate, which can lead to persistent precipitates, it is more effective to use a strong base like a 2N or even 50% aqueous NaOH solution.[5] Continue adding the base with vigorous stirring until the initial precipitate of tin(II) hydroxide redissolves to form soluble stannite ([Sn(OH)₃]⁻) or stannate ([Sn(OH)₄]²⁻) species, resulting in a clearer solution with better phase separation.[5]
-
Filtration Aid: If a precipitate persists, adding a filter aid like Celite to the mixture before filtration can help to manage the fine particles and prevent clogging of the filter paper.
-
Extraction: Once the pH is adjusted and the tin salts are in solution, the product can be efficiently extracted with an organic solvent such as ethyl acetate or dichloromethane.[2]
Quantitative Data Summary
The following table summarizes the impact of different reaction parameters on the yield and purity of this compound based on literature findings.
| Parameter | Variation | Effect on Yield | Effect on Purity | Reference |
| Reducing Agent | SnCl₂·2H₂O | High (often >90%) | High, minimal side products | [1][3] |
| Fe/NH₄Cl | Moderate to High | Potential for impurities | [2] | |
| Pd/C, H₂ | Variable | Risk of debenzylation | [4] | |
| SnCl₂ Stoichiometry | 2-3 equivalents | Lower yield, incomplete reaction | Not specified | [6] |
| 4-5 equivalents | Optimal, high yield | High | [2] | |
| >5 equivalents | No significant improvement | May complicate workup | [1] | |
| Temperature | Room Temperature | Slower reaction rate | High | |
| 70-80 °C (Reflux) | Faster reaction, optimal | High | [1] | |
| >90 °C | Potential for side reactions | Decreased purity | ||
| Solvent | Ethanol/Water (acidic) | Good solubility and reaction rate | High | [2] |
| Ethyl Acetate | Good for substrate solubility | High | [1] | |
| Acetic Acid (with Fe) | Effective reduction | Forms acetylated byproduct | [2] |
Detailed Experimental Protocol
This protocol details a reliable and scalable method for the synthesis of this compound via the reduction of 4-benzyloxy-3-chloronitrobenzene using stannous chloride.
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (optional, for acidic conditions)
-
2N Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-benzyloxy-3-chloronitrobenzene (1 equivalent) in ethanol.
-
Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (4-5 equivalents). If acidic conditions are desired, a small amount of concentrated HCl can be added.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1.5 to 3 hours.
-
Quenching and Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker containing ice.
-
pH Adjustment: With vigorous stirring, slowly add 2N NaOH solution to the mixture. A white precipitate of tin salts will form initially. Continue adding NaOH until the pH is strongly basic (pH > 12) and the precipitate redissolves, resulting in a clearer solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualized Workflows and Relationships
References
4-Benzyloxy-3-chloroaniline stability and storage conditions
This technical support center provides essential information on the stability, storage, and handling of 4-Benzyloxy-3-chloroaniline for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For optimal preservation of purity, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[1] Some suppliers also suggest the possibility of cold-chain transportation, indicating that refrigerated conditions (2-8 °C) are also suitable.[2]
Q2: What is the expected shelf-life of this compound?
A2: While specific shelf-life data from manufacturers is not always publicly available, aromatic amines are known to be sensitive to light, air, and heat. When stored correctly under the recommended conditions (cool, dry, dark, inert atmosphere), the solid compound should remain stable for several months to years. However, for critical applications, it is advisable to re-analyze the purity of the material if it has been stored for an extended period, especially if the container has been opened multiple times.
Q3: How can I tell if my this compound has degraded?
A3: Visual inspection can be an initial indicator of degradation. Pure this compound is typically an off-white or light-colored solid.[3] Darkening of the material to a brown or tan color can suggest oxidation or the formation of polymeric impurities. For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new peaks or a decrease in the main component's peak area.
Q4: Is this compound stable in common organic solvents?
A4: While soluble in solvents like ethanol and dichloromethane, the long-term stability of this compound in solution is not well-documented.[3] Aromatic amines can be less stable in solution compared to their solid form, especially in acidic or aqueous media and when exposed to light.[4][5] It is best practice to prepare solutions fresh for each experiment. If storage of a solution is unavoidable, it should be stored in a tightly sealed vial, protected from light, and kept at a low temperature (e.g., refrigerated or frozen).
Stability Data
| Stress Condition | Potential for Degradation | Likely Degradation Pathway(s) | Potential Degradation Product(s) |
| Light (Photolysis) | High | Cleavage of the benzyl-ether bond; Oxidation of the aniline moiety. | 4-Amino-2-chlorophenol, polymeric materials. |
| Heat (Thermal) | Moderate | General decomposition and oxidation, especially in the presence of air. | Dark-colored polymeric impurities. |
| Oxidation | High | Oxidation of the amino group. | Nitroso, nitro derivatives, and colored polymeric species. |
| Strong Acids | Moderate | Potential for hydrolysis of the ether linkage under harsh conditions. | 4-Amino-2-chlorophenol. |
| Strong Bases | Generally Stable | The compound is a weak base itself and is relatively stable. | Not a primary degradation pathway under typical conditions. |
Troubleshooting Guide for Experimental Use
This guide focuses on the use of this compound as a key intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors, a common application.[6]
Q5: My reaction yield is low when using this compound in a nucleophilic aromatic substitution (SNAr) reaction to form a 4-anilinoquinazoline. What are the possible causes?
A5: Low yields in this context can be due to several factors:
-
Impurity of Starting Material: The presence of impurities, particularly 4-amino-2-chlorophenol from degradation, can interfere with the reaction.[3] Ensure the purity of your this compound by HPLC before starting.
-
Reaction Conditions: The reaction may require optimization of the solvent, base, and temperature. For SNAr reactions, polar aprotic solvents like isopropanol or DMF are often used.
-
Deactivation of the Nucleophile: The aniline nitrogen is the nucleophile. If the reaction medium is too acidic, the aniline will be protonated, rendering it non-nucleophilic.
Q6: I am observing significant amounts of a de-benzylated side product (the corresponding phenol) in my reaction. How can I prevent this?
A6: The benzyloxy group can be sensitive to certain conditions, particularly catalytic hydrogenation or strong acids.
-
Avoid Reductive Conditions: If your synthetic route involves a reduction step after introducing the aniline, be aware that common catalysts like Palladium on carbon (Pd/C) with hydrogen gas can readily cleave the benzyl ether.[3] Stannous chloride (SnCl₂) reduction is known to be compatible with benzyl groups.[6]
-
Moderate Acidity: Avoid using strong, hot acids for extended periods if possible, as this can promote ether cleavage.
Q7: During purification of my product, I am having trouble separating it from unreacted this compound. What is a good strategy?
A7: Since both the starting material and the desired 4-anilinoquinazoline product are basic, separation can be challenging.
-
Chromatography: Column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity should allow for separation.
-
Acidic Wash: If the basicity of your product is significantly different from the starting aniline, an acidic wash during workup might selectively extract one into the aqueous phase. However, this is often not selective enough.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitro Reduction
This protocol is adapted from a literature procedure for the safe, large-scale synthesis of the title compound.[6]
-
Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4 equivalents), ethanol, and concentrated hydrochloric acid.
-
Heating: Stir the mixture and heat to approximately 70 °C until a clear solution is formed.
-
Addition of Starting Material: To the hot solution, add 4-benzyloxy-3-chloronitrobenzene (1 equivalent) portion-wise over 30 minutes, maintaining a gentle reflux.
-
Reaction: After the addition is complete, continue heating the mixture for 1.5-2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Precipitation: Add water to the reaction mixture and allow it to cool to room temperature. The product, this compound hydrochloride, should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash with water.
-
Basification and Extraction: Suspend the hydrochloride salt in water and add a concentrated base (e.g., NaOH solution) until the pH is >10 to liberate the free amine. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization from ethyl acetate/heptane if needed.[6]
Protocol 2: Proposed Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method (e.g., by HPLC).[7][8]
-
Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid compound in an oven at 70 °C for 48 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose both the solid compound and a 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Keep a control sample wrapped in foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method (e.g., C18 column with a gradient of acetonitrile and water).
-
Data Evaluation: Compare the chromatograms to identify and quantify degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main compound peak.
Visualizations
Caption: Synthetic workflow for using this compound in kinase inhibitor synthesis.
Caption: Simplified EGFR signaling pathway and the mechanism of action for a tyrosine kinase inhibitor.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Common impurities in 4-Benzyloxy-3-chloroaniline and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the common impurities in 4-Benzyloxy-3-chloroaniline and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available or synthesized this compound?
A1: Common impurities in this compound typically originate from the synthetic route, which most often involves the reduction of 4-benzyloxy-3-chloronitrobenzene. The key impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Material: 4-Benzyloxy-3-chloronitrobenzene.
-
Isomeric Impurities: Positional isomers such as 2-benzyloxy-3-chloroaniline or isomers arising from the precursors of the starting material.
-
Intermediates: Incomplete reduction can lead to nitroso or azoxy intermediates, although these are typically transient.
-
-
Byproducts from Synthesis:
-
Acetylated Amine: If iron and acetic acid are used for the reduction of the nitro group, the formation of N-(4-(benzyloxy)-3-chlorophenyl)acetamide is a common byproduct.[1]
-
Debenzylated Impurity: Under certain reduction conditions (e.g., catalytic hydrogenation), cleavage of the benzyl ether can occur, resulting in 3-chloro-4-aminophenol.
-
-
Residual Reagents/Catalysts:
-
Heavy Metals: If stannous chloride (SnCl₂) or other metal-based reducing agents are used, residual tin or other metals can remain in the final product.[1]
-
Q2: My this compound has a purity of <98% by HPLC. How can I improve its purity?
A2: For purities below 98%, a common and effective method is recrystallization. A recommended solvent system is ethyl acetate/heptane.[1] This procedure is particularly effective at removing residual tin catalysts and other less polar impurities. For more challenging separations, column chromatography on silica gel may be necessary.
Q3: I am using SnCl₂ for the reduction of 4-benzyloxy-3-chloronitrobenzene. How can I minimize tin contamination in my final product?
A3: Minimizing tin residues starts with the workup procedure. After the reduction, the product can be precipitated as its hydrochloride salt directly from the reaction mixture.[1] This removes the bulk of the tin salts which are soluble in the aqueous medium. After converting the hydrochloride salt back to the free base with a sodium hydroxide solution, a final recrystallization from a suitable solvent system like ethyl acetate/heptane is highly effective in reducing tin levels to below detectable limits.[1]
Q4: Can I use catalytic hydrogenation to synthesize this compound?
A4: While catalytic hydrogenation (e.g., using Pd/C) is a common method for nitro group reduction, it carries the risk of debenzylation, which would lead to the formation of 3-chloro-4-aminophenol as a significant impurity. The benzyl ether linkage is susceptible to cleavage under these conditions. Therefore, methods like reduction with stannous chloride are often preferred as they are chemoselective and do not typically affect the benzyl group or the chloro substituent.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Purity (<95%) | Incomplete reaction; formation of byproducts. | Monitor the reaction closely using TLC or HPLC to ensure complete consumption of the starting material. If byproducts are present, consider purification by column chromatography before a final recrystallization. |
| Presence of Starting Material (4-Benzyloxy-3-chloronitrobenzene) | Insufficient reducing agent; short reaction time or low temperature. | Increase the molar equivalents of the reducing agent. Ensure the reaction temperature is maintained at the recommended level and extend the reaction time, monitoring for completion. |
| Product is off-white or colored | Presence of colored impurities, possibly from side reactions or residual metal catalysts. | Perform a recrystallization, possibly with the addition of activated charcoal to adsorb colored impurities. Ensure thorough removal of metal catalysts during workup. |
| High levels of residual tin (>10 ppm) | Inefficient removal of tin salts during workup. | Ensure the pH is sufficiently basic (e.g., pH 12) during the conversion of the hydrochloride salt to the free base to precipitate tin hydroxides.[1] A thorough wash of the organic extract with water is also recommended. A final recrystallization is crucial for removing trace amounts.[1] |
| Unexpected peak in HPLC/GC analysis | Formation of an unexpected byproduct (e.g., acetanilide derivative if using Fe/HOAc).[1] | Characterize the impurity using techniques like LC-MS or GC-MS. Adjust the reaction conditions to avoid its formation. For instance, switch from Fe/HOAc to SnCl₂ to prevent acetylation. |
Quantitative Data Summary
The following tables provide representative data on the purity of this compound before and after purification, as well as the effectiveness of specific purification methods in removing key impurities.
Table 1: Purity Profile Before and After Purification
| Compound | Purity Before Purification (Area % by HPLC) | Purity After Recrystallization (Area % by HPLC) |
| This compound | ~95% - 98% | >99%[1] |
Table 2: Removal of Common Impurities
| Impurity | Typical Level in Crude Product | Level After Recrystallization (ethyl acetate/heptane) | Removal Efficiency |
| 4-Benzyloxy-3-chloronitrobenzene | 1 - 3% | <0.1% | >95% |
| Residual Tin (from SnCl₂ reduction) | ~1 - 10 ppm | <1 ppm[1] | >90% |
| N-(4-(benzyloxy)-3-chlorophenyl)acetamide | Up to 57% (if using Fe/HOAc)[1] | Not applicable (method dependent) | N/A |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound via SnCl₂ Reduction
This protocol is adapted from a literature procedure for a safe and scalable synthesis.[1]
-
Reaction Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add tin(II) chloride dihydrate (4 equivalents), ethanol, and concentrated hydrochloric acid.
-
Dissolution: Stir and heat the mixture to 70 °C until a clear solution is obtained.
-
Addition of Starting Material: To the hot solution, add 4-benzyloxy-3-chloronitrobenzene (1 equivalent) portion-wise over 30 minutes, maintaining a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture for 1.5 hours, monitoring the reaction progress by TLC or HPLC.
-
Precipitation of Hydrochloride Salt: Cool the reaction mixture in an ice bath to precipitate the hydrochloride salt of the product.
-
Filtration: Collect the solid by filtration and wash with cold ethanol.
-
Conversion to Free Base: Suspend the wet solid in water and adjust the pH to ~12 with a 2N NaOH solution.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the crystals, wash with cold heptane, and dry under vacuum to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationship between synthesis, impurities, and purification methods.
References
Troubleshooting guide for 4-Benzyloxy-3-chloroaniline reactions
Welcome to the technical support center for 4-Benzyloxy-3-chloroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: this compound possesses three key functional groups that dictate its chemical behavior:
-
Aniline Moiety (-NH₂): The primary amine is a nucleophilic center and a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the amine. However, the nitrogen's lone pair also makes it susceptible to protonation in acidic media, which can deactivate the ring.
-
Chloro Group (-Cl): Located ortho to the amine, the chloro group is an electron-withdrawing group via induction (-I effect) and a weak deactivator. It also provides a handle for cross-coupling reactions. Its position can introduce steric hindrance in reactions involving the neighboring amine.
-
Benzyloxy Group (-OCH₂Ph): Situated para to the amine, the benzyloxy group is an electron-donating group through resonance (+R effect), which enhances the nucleophilicity of the aniline. However, the benzyl group can be labile under certain conditions, particularly catalytic hydrogenation, leading to debenzylation.
Q2: What are the common impurities found in commercially available this compound?
A2: Commercially available this compound can sometimes contain impurities that may interfere with subsequent reactions. A common impurity is 4-amino-2-chlorophenol, which can arise from incomplete benzylation or debenzylation during synthesis and purification. It is advisable to check the purity of the starting material by techniques such as NMR or LC-MS before use.
Q3: How should I store this compound?
A3: this compound is a solid at room temperature. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It is classified as a combustible solid and may cause skin, eye, and respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[1]
Troubleshooting Guide for Common Reactions
This guide addresses specific issues that may arise during common synthetic transformations using this compound.
Amide Coupling Reactions
Amide bond formation is a frequent application of this compound. However, its reduced nucleophilicity compared to unsubstituted aniline can lead to challenges.
Problem: Low or no yield of the desired amide.
| Potential Cause | Recommended Solutions |
| Reduced Nucleophilicity: The electron-withdrawing effect of the ortho-chloro group decreases the nucleophilicity of the aniline nitrogen. | - Use more powerful coupling reagents like HATU, HBTU, or COMU. - Consider converting the carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride prior to reaction with the aniline. - Increase the reaction temperature or prolong the reaction time, monitoring carefully for decomposition. |
| Steric Hindrance: The ortho-chloro substituent can sterically hinder the approach of the activated carboxylic acid, especially with bulky coupling partners. | - Select less sterically demanding coupling reagents. - If possible, use a less bulky carboxylic acid derivative. |
| Side Reactions: The activated carboxylic acid may react with itself to form an anhydride, particularly if the amine is added too slowly. | - Pre-activate the carboxylic acid for a short period before adding the aniline. - Add the aniline to the activated carboxylic acid solution rather than the other way around. |
| Poor Solubility: The starting materials or the product may have poor solubility in the chosen solvent, leading to an incomplete reaction. | - Screen different anhydrous solvents such as DMF, DMAc, or NMP. - Gentle heating can improve solubility, but monitor for potential side reactions. |
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on this compound allows for its use in various palladium-catalyzed cross-coupling reactions to form C-N and C-C bonds.
Problem: Low conversion or decomposition in Buchwald-Hartwig amination.
| Potential Cause | Recommended Solutions |
| Difficult Oxidative Addition: The C-Cl bond is strong and can be challenging to activate. | - Employ specialized palladium pre-catalysts and bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) designed for aryl chloride activation. - Use a strong, non-nucleophilic base such as NaOtBu or LHMDS. |
| Catalyst Deactivation: The aniline nitrogen can coordinate to the palladium center and inhibit catalysis. | - Use a slight excess of the amine coupling partner. - Screen different ligand-to-metal ratios to optimize the reaction. |
| Debenzylation: The benzyloxy group may be cleaved under harsh reaction conditions. | - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. - Screen different bases, as some may be more prone to promoting debenzylation. |
| Homocoupling: Side reactions leading to the formation of biaryl species from the coupling of two aniline molecules can occur. | - Optimize the stoichiometry of the reactants and the catalyst loading. |
Problem: Low yield of the desired biaryl product in Suzuki-Miyaura coupling.
| Potential Cause | Recommended Solutions |
| Inactive Catalytic Species: The palladium catalyst may not be in the active Pd(0) state. | - Use a Pd(0) source like Pd(PPh₃)₄ or ensure in situ reduction of a Pd(II) precursor. - Degas the solvent thoroughly to remove oxygen, which can oxidize the catalyst. |
| Slow Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be slow. | - Use a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to facilitate transmetalation. The choice of base can be critical and substrate-dependent. - The addition of water to the solvent system (e.g., dioxane/water) can often accelerate the reaction. |
| Protodeboronation: The boronic acid can be cleaved by acidic protons before it couples. | - Ensure the reaction medium is basic. - Use the boronic acid or its ester as soon as possible after preparation or purchase. |
| Product Purification Challenges: Separating the biaryl product from starting materials and byproducts can be difficult. | - Utilize column chromatography with a suitable eluent system. Sometimes, a gradient elution is necessary. - Recrystallization can be an effective purification method if a suitable solvent is found. |
Electrophilic Aromatic Substitution
The aniline moiety strongly activates the aromatic ring towards electrophilic substitution.
Problem: Polysubstitution and lack of regioselectivity.
| Potential Cause | Recommended Solutions |
| High Activating Effect of the Amino Group: The -NH₂ group is a powerful activating group, making it difficult to stop the reaction at monosubstitution. | - Protect the amino group as an acetamide (-NHCOCH₃). This moderates the activating effect and improves regioselectivity. The protecting group can be removed by hydrolysis after the reaction. |
| Complex Directing Effects: The interplay between the directing effects of the amino, chloro, and benzyloxy groups can lead to a mixture of isomers. | - Protecting the amino group as an acetamide will generally direct electrophiles to the positions ortho to the amide, which are meta to the chloro and benzyloxy groups. The steric bulk of the acetamide will favor substitution at the less hindered position. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq.) and the coupling partner (e.g., an aryl bromide, 1.2 eq.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction flask, add this compound (1.0 eq.), the boronic acid or its ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1).
-
Degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A logical flowchart for troubleshooting reactions with this compound.
References
How to avoid over-chlorination in aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding over-chlorination during aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of over-chlorination in aniline synthesis?
Over-chlorination in aniline synthesis, leading to the formation of di-, tri-, or polychlorinated anilines, is primarily caused by the high reactivity of the aniline ring. The amino group (-NH₂) is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. Key contributing factors include:
-
Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent is a direct cause of multiple chlorinations.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures and prolonged reaction times, can promote further chlorination of the initially formed monochloroaniline.
-
Chlorinating Agent Reactivity: Highly reactive chlorinating agents, like elemental chlorine (Cl₂), can be difficult to control and often lead to a mixture of chlorinated products.[1][2]
-
Catalyst Choice: The type of catalyst used can influence the selectivity of the chlorination reaction. Some catalysts may promote polychlorination.
-
Solvent Effects: The solvent can influence the reactivity of both the aniline and the chlorinating agent, thereby affecting the extent of chlorination.
Q2: How can I selectively achieve monochlorination of aniline?
Achieving selective monochlorination requires careful control over the reaction conditions and the choice of reagents. Several strategies can be employed:
-
Control Stoichiometry: Use a 1:1 molar ratio or a slight sub-stoichiometric amount of the chlorinating agent relative to aniline.
-
Use Milder Chlorinating Agents: Reagents like N-chlorosuccinimide (NCS) are generally more selective than chlorine gas.[2][3][4]
-
Amine Protection: Protecting the amino group as an acetanilide reduces its activating effect, allowing for more controlled chlorination. The protecting group can be removed subsequently.
-
Catalyst Selection: Specific catalysts can promote regioselectivity and reduce polychlorination. For instance, amine organocatalysts have been used for highly ortho-selective chlorination.[5][6][7]
-
Low Temperature: Conducting the reaction at low temperatures helps to control the reaction rate and minimize over-chlorination.
Q3: What are some common byproducts of aniline chlorination, and how can they be identified?
Besides the desired monochloroaniline isomers (ortho-, meta-, and para-), common byproducts include:
-
Dichloroanilines: 2,4-dichloroaniline, 2,6-dichloroaniline, and 3,5-dichloroaniline.[2]
-
Trichloroanilines: 2,4,6-trichloroaniline is a common byproduct, especially with excess chlorinating agent.[2][8]
-
Oxidation Products: The presence of water or other oxidizing agents can lead to the formation of colored oxidation byproducts and aniline dyes.[9]
-
Haloacetonitriles and other Disinfection Byproducts: In aqueous chlorination, these can be formed.[10][11]
These byproducts can be identified and quantified using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography (HPLC) [12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of dichlorinated and trichlorinated products. | 1. Excess chlorinating agent. 2. Reaction temperature is too high. 3. Highly reactive chlorinating agent used. | 1. Carefully control the stoichiometry of the chlorinating agent to a 1:1 or slightly less than 1:1 molar ratio with aniline. 2. Perform the reaction at a lower temperature (e.g., 0 °C or below). 3. Switch to a milder chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[2][5] |
| Poor regioselectivity (mixture of ortho, para, and meta isomers). | 1. Inappropriate solvent or catalyst. 2. Unprotected aniline is too reactive. | 1. Use ionic liquids as solvents with copper halides to favor para-substitution.[1][13] 2. Employ specific organocatalysts for ortho-selectivity.[5][6][7] 3. For meta-selectivity, a palladium-catalyzed reaction with a specific ligand can be used.[14] 4. Protect the amine group as an acetanilide to direct chlorination primarily to the para position. |
| Formation of dark-colored impurities or tar. | 1. Oxidation of aniline or chlorinated aniline products.[9] 2. Presence of water in the reaction mixture.[9] | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents and reagents. Dry the reaction setup thoroughly before starting. 3. Purify the product by recrystallization, potentially with the use of activated charcoal to remove colored impurities.[9] |
| Low or no conversion to chlorinated product. | 1. Reaction conditions are too mild. 2. Inactivated chlorinating agent. | 1. Gradually increase the reaction temperature. 2. Consider using a catalyst to activate a less reactive chlorinating agent. For example, an acid catalyst can be used with NCS for less reactive rings.[4] 3. Ensure the chlorinating agent is fresh and has been stored correctly. |
Data Presentation
Table 1: Yields of Dichloroacetonitrile from Chlorination of Various Aniline Compounds
| Aniline Compound | Dichloroacetonitrile Yield (%) |
| 4-Nitroaniline | 1.6 - 2.3 |
| 3-Chloroaniline | 1.6 - 2.3 |
| 4-(Methylsulfonyl)aniline | 1.6 - 2.3 |
| Sulfamethoxazole | 0.8 - 0.9 |
| Acetaminophen | 0.6 - 0.7 |
This data is summarized from studies on disinfection byproduct formation and may not directly reflect yields in synthetic organic chemistry but illustrates the propensity for byproduct formation.[11]
Experimental Protocols
Protocol 1: Selective para-Chlorination of Unprotected Aniline using Copper(II) Chloride in an Ionic Liquid[1][13]
-
Materials: Aniline, Copper(II) chloride (CuCl₂), Ionic liquid (e.g., [BMIM][BF₄]).
-
Procedure: a. In a round-bottom flask, dissolve aniline in the ionic liquid. b. Add CuCl₂ (typically 2-3 equivalents) to the solution. c. Stir the reaction mixture at room temperature. d. Monitor the reaction progress using TLC or GC-MS. e. Upon completion, extract the product with an appropriate organic solvent (e.g., diethyl ether). f. Wash the organic layer with water to remove the ionic liquid. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.
Protocol 2: Regioselective ortho-Chlorination of Anilines using a Secondary Amine Organocatalyst and Sulfuryl Chloride[5][6]
-
Materials: Substituted aniline, secondary amine organocatalyst (e.g., a specific diarylamine), sulfuryl chloride (SO₂Cl₂), and a suitable solvent (e.g., dichloromethane).
-
Procedure: a. To a solution of the aniline and the secondary amine catalyst in the solvent at room temperature, add sulfuryl chloride dropwise. b. Stir the reaction mixture at room temperature. c. Monitor the reaction by TLC or GC-MS. d. Once the starting material is consumed, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). e. Extract the product with an organic solvent. f. Dry the combined organic layers, filter, and evaporate the solvent. g. Purify the residue by flash column chromatography.
Visualizations
Caption: Reaction pathway illustrating the stepwise formation of over-chlorinated aniline byproducts.
Caption: A troubleshooting workflow for addressing over-chlorination in aniline synthesis.
References
- 1. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. C–H chlorination of (hetero)anilines via photo/organo co-catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chlorination - Common Conditions [commonorganicchemistry.com]
- 5. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
- 9. Sciencemadness Discussion Board - Chlorination of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Kinetics of aniline oxidation with chlorine dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation of 4-Benzyloxy-3-chloroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 4-Benzyloxy-3-chloroaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation. While specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide offers insights based on the known biotransformation of related chloroaniline compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
Based on studies of similar chlorinated aromatic amines, the initial degradation of this compound is likely to proceed through one of several pathways, depending on the environmental conditions (aerobic vs. anaerobic) and the specific microbial consortia present. Potential initial steps include:
-
Oxidative Pathways (Aerobic): In aerobic environments, microorganisms often initiate degradation by oxidizing the aromatic ring or the substituent groups. This can involve hydroxylation of the aromatic ring, potentially leading to ring cleavage.[1][2] The benzyloxy group may also be a target for initial enzymatic attack.
-
Reductive Dechlorination (Anaerobic): Under anaerobic conditions, the removal of the chlorine atom (reductive dechlorination) is a common initial step in the degradation of chlorinated aromatic compounds.[1] For this compound, this would likely result in the formation of 4-benzyloxyaniline.
-
N-Acetylation and N-Formylation: These are common metabolic transformations that can occur in various organisms and may represent an initial detoxification step.[1]
Q2: What are the expected major metabolites of this compound degradation?
While experimental data for this specific compound is limited, we can hypothesize potential metabolites based on the degradation of other chloroanilines. The table below summarizes experimentally identified degradation products for other dichloroaniline isomers, which can provide context for what to expect.
| Parent Compound Isomer | Experimentally Identified Degradation Products | Reference |
| 3,4-Dichloroaniline | 3-Chloroaniline, Aniline | [3] |
| 2,3-Dichloroaniline | 2-Chloroaniline, Aniline | [1] |
| 4-Chloroaniline | Chlorocatechol | [4] |
Based on these related compounds, potential metabolites for this compound could include:
-
Dechlorinated products: 4-benzyloxyaniline
-
Hydroxylated products: Various hydroxylated isomers of this compound
-
Products of benzyloxy group cleavage: 3-chloro-4-hydroxyaniline
-
Ring cleavage products: Further downstream metabolites resulting from the breakdown of the aromatic ring.
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
The identification and quantification of aniline degradation products typically involve a combination of chromatographic and spectrometric techniques.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating a wide range of compounds, including those that are less volatile or thermally labile.[1] Coupling HPLC with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) provides high sensitivity and specificity for identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly for volatile and thermally stable derivatives of the analytes. Derivatization may be necessary to improve the volatility of polar metabolites.
Troubleshooting Guides
Problem: Low or no degradation of this compound observed in my microbial culture.
-
Possible Cause 1: Inappropriate microbial culture. The microorganisms you are using may not possess the necessary enzymatic machinery to degrade this specific compound.
-
Solution: Attempt to enrich a microbial culture from a contaminated site where similar compounds might be present. Soil and sediment from industrial areas can be a good source.[4]
-
-
Possible Cause 2: Unfavorable environmental conditions. The pH, temperature, or oxygen availability may not be optimal for the degrading microorganisms.
-
Solution: Optimize the culture conditions. For example, if you hypothesize reductive dechlorination, ensure your culture is strictly anaerobic.
-
-
Possible Cause 3: Toxicity of the parent compound. High concentrations of this compound may be toxic to the microorganisms, inhibiting their metabolic activity.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the substrate. Start with a low concentration and gradually increase it.
-
Problem: I am having difficulty identifying the degradation products.
-
Possible Cause 1: Metabolites are present at very low concentrations.
-
Solution: Concentrate your sample using solid-phase extraction (SPE) or liquid-liquid extraction before analysis.
-
-
Possible Cause 2: The analytical method is not sensitive enough.
-
Solution: If using HPLC-UV, consider switching to a more sensitive detector like a mass spectrometer (MS). MS provides mass information that is crucial for tentative identification of unknown metabolites.
-
-
Possible Cause 3: The metabolites are unstable.
-
Solution: Analyze the samples as quickly as possible after collection. If storage is necessary, store them at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Generalized Workflow for Extraction of Metabolites from a Microbial Culture
This protocol outlines a general procedure for extracting this compound and its potential metabolites from a liquid microbial culture for analysis by HPLC-MS or GC-MS.
-
Sample Preparation:
-
Collect a known volume of the microbial culture at different time points.
-
Centrifuge the sample to separate the microbial biomass from the supernatant.
-
-
Extraction of the Supernatant:
-
Acidify the supernatant to a pH of ~2 with a suitable acid (e.g., HCl).
-
Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate or dichloromethane. Repeat the extraction three times.
-
Combine the organic phases.
-
-
Extraction of the Cell Pellet (for cell-associated compounds):
-
Resuspend the cell pellet in a small volume of buffer.
-
Lyse the cells using a method such as sonication or bead beating.
-
Extract the lysate with an appropriate solvent.
-
-
Sample Concentration and Reconstitution:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
-
Visualizations
Caption: Hypothesized aerobic degradation pathway of this compound.
Caption: Hypothesized anaerobic degradation of this compound.
Caption: General experimental workflow for studying microbial degradation.
References
Technical Support Center: Catalyst Selection for Optimizing 4-Benzyloxy-3-chloroaniline Synthesis
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of synthesizing 4-benzyloxy-3-chloroaniline, a crucial building block in pharmaceutical development.[1][2] We will delve into the nuances of catalyst selection, offering practical, experience-driven advice to help you overcome common hurdles and optimize your synthetic route.
I. Introduction to the Synthesis of this compound
The synthesis of this compound can be approached through various methods. A common laboratory and industrial-scale synthesis involves the reduction of the nitro group of 4-benzyloxy-3-chloronitrobenzene.[1][3] This can be achieved using reagents like stannous chloride (SnCl₂) or through catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.[1][3]
Alternatively, modern cross-coupling reactions offer a powerful platform for the formation of the C-N bond to construct the aniline moiety. The most prominent among these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4][5][6] These methods are particularly valuable for creating substituted anilines and offer a broad substrate scope.[7][8]
This guide will focus on troubleshooting and optimizing these catalytic cross-coupling approaches, as they often present unique challenges in catalyst and ligand selection, reaction conditions, and impurity profiles.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound via cross-coupling reactions.
Issue 1: Low to No Product Yield
Scenario: You are attempting a Buchwald-Hartwig amination of a suitable aryl halide with an ammonia surrogate or a direct amination and observe minimal to no formation of the desired this compound.
Potential Causes & Solutions:
-
Incorrect Ligand Choice: The ligand plays a critical role in the catalytic cycle. For electron-rich aryl halides, bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[11][12]
-
Suboptimal Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but if your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this may require higher temperatures.[10]
-
Inhibitory Effects: The iodide anion, if using an aryl iodide, can inhibit the catalyst.[10]
Experimental Protocol: Catalyst and Ligand Screening
-
Setup: In a glovebox, prepare an array of reaction vials.
-
Catalyst/Ligand Addition: To each vial, add a different palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a unique phosphine ligand (e.g., XPhos, SPhos, DavePhos).
-
Reagent Addition: Add the aryl halide, amine source, and base to each vial.
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vials and heat the array to the desired temperature.
-
Analysis: After a set time, analyze a small aliquot from each vial by LC-MS or GC-MS to determine the relative conversion to the product.
Issue 2: Formation of Significant Side Products
Scenario: Your reaction produces the desired aniline but is contaminated with significant amounts of side products, such as hydrodehalogenation of the starting material or biaryl formation.
Potential Causes & Solutions:
-
β-Hydride Elimination: This is a common side reaction that leads to the hydrodehalogenation of the aryl halide.[13] It can be suppressed by using ligands that favor reductive elimination.
-
Homocoupling: The formation of biaryl compounds can occur, especially at higher temperatures. Optimizing the reaction temperature and catalyst loading can minimize this.
-
Competitive Reactions: If your starting materials contain other nucleophilic sites, these may compete in the coupling reaction.[14] Protecting these groups may be necessary.
Data Summary: Ligand Effects on Selectivity
| Ligand Type | Common Side Products | Proposed Reason |
| Less Bulky Ligands | Hydrodehalogenation, Biaryl homocoupling | May not sufficiently promote reductive elimination over competing pathways. |
| Bulky Biarylphosphine Ligands | Generally lower side products | Steric hindrance favors the desired C-N bond formation.[12] |
Issue 3: Difficulty in Removing the Catalyst/Ligand from the Product
Scenario: After purification, your this compound is contaminated with residual palladium or phosphine ligand byproducts.
Potential Causes & Solutions:
-
Catalyst Loading: Using the minimum effective catalyst loading can reduce the amount of residual metal.
-
Purification Method: Standard silica gel chromatography may not be sufficient. Consider using specialized scavengers for palladium or activated carbon treatment.
-
Ligand Choice: Some ligands and their oxides are more easily removed by standard purification techniques.
III. Frequently Asked Questions (FAQs)
Q1: Should I choose a Palladium or Copper catalyst for my C-N cross-coupling reaction?
A1: The choice depends on several factors. Palladium catalysts, used in Buchwald-Hartwig aminations, are generally more versatile and have a broader substrate scope, especially for less reactive aryl chlorides.[4][12] Copper catalysts, used in Ullmann-type reactions, are less expensive but often require higher reaction temperatures and may not be as effective for all substrates.[5][15] However, recent advancements have led to milder conditions for Ullmann reactions.[16][17]
Q2: How do I select the optimal ligand for a Buchwald-Hartwig amination?
A2: Ligand selection is often empirical and requires screening.[11] However, some general guidelines apply. For challenging substrates like aryl chlorides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often a good starting point as they promote the crucial oxidative addition step.[12]
Q3: What are the key safety precautions when working with palladium catalysts and phosphine ligands?
A3: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. Palladium compounds can be toxic and should be handled with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for each reagent.
Q4: Can I use an ammonia surrogate for the synthesis of this primary aniline?
A4: Yes, using an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide is a common strategy in Buchwald-Hartwig aminations to form primary anilines.[18][19] This can sometimes be more manageable than using ammonia gas directly.
IV. Visualizing the Process
Diagram 1: Decision Workflow for Catalyst System Selection
This diagram outlines a logical process for selecting and optimizing a catalyst system for the synthesis of this compound.
Caption: A decision tree for catalyst system selection.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
V. References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed December 30, 2025. --INVALID-LINK--
-
Experimental Protocol for Buchwald-Hartwig Amination of Anilines. BenchChem. Accessed December 30, 2025. --INVALID-LINK--
-
Addressing poor regioselectivity in the synthesis of substituted anilines. BenchChem. Accessed December 30, 2025. --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. BenchChem. Accessed December 30, 2025. --INVALID-LINK--
-
Chen H, Nilsen CN, Choudhury A, Sorgi KL. A safe and convenient synthesis of this compound. ARKIVOC. 2008;(xiv):1-6.
-
Ullmann condensation. In: Wikipedia. Accessed December 30, 2025. --INVALID-LINK--
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Accessed December 30, 2025. --INVALID-LINK--
-
Copper(I)-Mediated Ligand-Accelerated Ullmann-Type Coupling of Anilines with Aryliodides: Ligand Selection and Reaction Kinetics for Synthesis of Tri-p-Tolylamine. ACS Publications. Accessed December 30, 2025. --INVALID-LINK--
-
Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Organic Chemistry Portal. Accessed December 30, 2025. --INVALID-LINK--
-
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Bromoundecane. BenchChem. Accessed December 30, 2025. --INVALID-LINK--
-
Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Royal Society of Chemistry. Accessed December 30, 2025. --INVALID-LINK--
-
Catalexis Catalyst Screening Platform for Catalyst Optimization. YouTube. Published February 13, 2025. Accessed December 30, 2025. --INVALID-LINK--
-
A safe and convenient synthesis of this compound. University of Michigan. Accessed December 30, 2025. --INVALID-LINK--
-
Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. Accessed December 30, 2025. --INVALID-LINK--
-
Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. Accessed December 30, 2025. --INVALID-LINK--
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Accessed December 30, 2025. --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed December 30, 2025. --INVALID-LINK--
-
Chapter 3: Synthetic Methods for Primary Anilines. In: Arylating Reagents for N-Arylation Reactions. Accessed December 30, 2025. --INVALID-LINK--
-
Optimization of the Reaction Conditions for C-N Coupling. ResearchGate. Accessed December 30, 2025. --INVALID-LINK--
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Accessed December 30, 2025. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed December 30, 2025. --INVALID-LINK--
-
Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. BenchChem. Accessed December 30, 2025. --INVALID-LINK--
-
Aniline synthesis by amination (arylation). Organic Chemistry Portal. Accessed December 30, 2025. --INVALID-LINK--
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Accessed December 30, 2025. --INVALID-LINK--
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. Published July 2, 2024. Accessed December 30, 2025. --INVALID-LINK--
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. Accessed December 30, 2025. --INVALID-LINK--
-
Cross-Coupling Catalysts. Sigma-Aldrich. Accessed December 30, 2025. --INVALID-LINK--
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Accessed December 30, 2025. --INVALID-LINK--
-
Cross-Coupling Reactions Guide. Accessed December 30, 2025. --INVALID-LINK--
-
Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline. BenchChem. Accessed December 30, 2025. --INVALID-LINK--
-
Cross-Coupling Reaction Guide. Sigma-Aldrich. Accessed December 30, 2025. --INVALID-LINK--
-
Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate. Accessed December 30, 2025. --INVALID-LINK--
-
Method for synthesizing 4-benzyloxy aniline hydrochloride. Google Patents. Accessed December 30, 2025. --INVALID-LINK--
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed December 30, 2025. --INVALID-LINK--
-
Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons. PubMed. Accessed December 30, 2025. --INVALID-LINK--
-
This compound (C13H12ClNO). PubChemLite. Accessed December 30, 2025. --INVALID-LINK--
-
This compound. PubChem. Accessed December 30, 2025. --INVALID-LINK--
-
O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Vivekanand College. Accessed December 30, 2025. --INVALID-LINK--
-
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. BenchChem. Accessed December 30, 2025. --INVALID-LINK--
-
Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal. Accessed December 30, 2025. --INVALID-LINK--
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. This compound | C13H12ClNO | CID 1268285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Aniline synthesis by amination (arylation) [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 4-Benzyloxy-3-chloroaniline and 3-Chloro-4-fluoroaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the efficiency, scalability, and ultimate success of a drug development program. Substituted anilines are a cornerstone of medicinal chemistry, frequently serving as key intermediates in the synthesis of a wide array of therapeutic agents, particularly kinase inhibitors. This guide provides an objective comparison of two such critical intermediates: 4-benzyloxy-3-chloroaniline and 3-chloro-4-fluoroaniline. We will delve into their synthesis, reactivity, and applications, supported by experimental data to inform synthetic strategy and decision-making.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these anilines is crucial for their handling, reaction design, and formulation. The following table summarizes their key properties.
| Property | This compound | 3-Chloro-4-fluoroaniline |
| Molecular Formula | C₁₃H₁₂ClNO[1][2] | C₆H₅ClFN[3] |
| Molecular Weight | 233.69 g/mol [1][2] | 145.56 g/mol [3] |
| Appearance | Solid[2] | White to pale yellow or beige to brown crystalline solid/powder[3] |
| Melting Point | 56-60 °C[2] | 41-47 °C[3] |
| Boiling Point | 390.6 °C at 760 mmHg[4] | 227-228 °C at 1013 hPa[3] |
| Solubility | Data not readily available | Moderately soluble in water (10 g/L at 20 °C); soluble in organic solvents like ethanol and ether.[3][5] |
| pKa | Data not readily available | 3.60 ± 0.10 (Predicted)[3] |
| logP | 3.3 (Predicted)[1] | 2.1[3] |
Synthesis of the Anilines: A Comparative Overview
The synthetic routes to these two anilines present a key point of differentiation, influencing factors such as cost, safety, and scalability.
Synthesis of this compound
The preparation of this compound is most effectively and safely achieved through the chemical reduction of its nitro precursor, 4-benzyloxy-3-chloronitrobenzene.
Preferred Method: Stannous Chloride Reduction
A convenient, safe, and high-yielding method for the large-scale synthesis of this compound involves the use of stannous chloride (SnCl₂). This process is reported to produce the aniline in high purity and free of tin residues.[3]
While catalytic hydrogenation is a common method for nitro group reduction, it is problematic for the synthesis of this compound. The use of catalysts like palladium on carbon (Pd/C) can lead to significant side reactions, including debenzylation and dechlorination, resulting in a mixture of undesired products and only trace amounts of the target aniline.
Synthesis of 3-Chloro-4-fluoroaniline
In contrast, the synthesis of 3-chloro-4-fluoroaniline is readily accomplished by the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. This method is robust, high-yielding, and considered more environmentally friendly than older methods using iron reduction.[6]
The following table compares the two primary methods for the synthesis of 3-chloro-4-fluoroaniline:
| Method | Catalyst/Reagent | Solvent | Temperature | Pressure | Yield | Purity | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pt/C or Pd/C, H₂ | Ethanol or Methanol | 50-100 °C | 0.1-5 MPa | >94% | >99.5% | High yield and purity, environmentally friendly. | Requires specialized high-pressure equipment. |
| Iron Reduction | Fe, HCl | Ethanol/Water | 80-90 °C | Atmospheric | ~85% | ~98% | Does not require high pressure. | Generates large amounts of iron sludge and acidic waste.[6] |
Reactivity in Pharmaceutical Synthesis
The primary application for both anilines in drug development is as nucleophiles in the synthesis of heterocyclic cores, such as quinazolines, which are prevalent in kinase inhibitors. Their reactivity in these reactions is a critical performance metric.
3-Chloro-4-fluoroaniline: Enhanced Reactivity in SNAr
3-Chloro-4-fluoroaniline is a key building block in the synthesis of prominent anti-cancer drugs like Gefitinib and Lapatinib.[7][8][9] Its utility stems from the unique properties of the fluorine substituent. In nucleophilic aromatic substitution (SNAr) reactions, which are common in the synthesis of quinazoline-based kinase inhibitors, the highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack. This makes the carbon-fluorine bond susceptible to cleavage in this specific reaction mechanism, and fluorine acts as an excellent leaving group. This enhanced reactivity often leads to high yields and mild reaction conditions.
For example, in the synthesis of a Gefitinib precursor, the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline proceeds in isopropanol at room temperature with a reported yield of up to 98%.[7]
This compound: A Protecting Group Strategy
This compound is also utilized in the synthesis of potential anti-cancer, anti-diabetes, and anti-viral agents. The benzyloxy group serves as a protecting group for the phenolic hydroxyl group. This is advantageous when the synthetic route requires conditions that are incompatible with a free phenol. The benzyl group is generally stable under many reaction conditions but can be selectively removed later in the synthesis, typically via catalytic hydrogenolysis.[7]
However, the benzyloxy group does not activate the aniline ring towards nucleophilic attack in the same way the fluorine atom does. Therefore, reactions involving this compound as a nucleophile may require more forcing conditions (e.g., higher temperatures) compared to its fluoro- counterpart. While direct comparative data in the same reaction is scarce in the literature, a gram-scale synthesis of a disubstituted quinazolin-4(3H)-one using a benzyloxy-substituted aniline has been reported with a high yield (92%), indicating its effectiveness in such transformations under appropriate conditions.
Experimental Protocols
Synthesis of this compound via SnCl₂ Reduction
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-benzyloxy-3-chloronitrobenzene in ethanol, add stannous chloride dihydrate.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthesis of a Quinazoline Intermediate using 3-Chloro-4-fluoroaniline (Gefitinib Synthesis)
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
3-Chloro-4-fluoroaniline
-
Isopropanol
Procedure:
-
To a reaction vessel, add 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and isopropanol.
-
Add 3-chloro-4-fluoroaniline (2.3 equivalents) to the mixture.[8]
-
Stir the mixture at room temperature for 1 hour.[8]
-
The resulting precipitate is filtered, washed with isopropanol, and dried to yield N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.[7]
Visualizing Workflows and Pathways
Synthesis Workflow Comparison
Caption: Comparison of preferred synthetic routes.
Application in Kinase Inhibitor Synthesis
Caption: Synthetic utility in kinase inhibitor synthesis.
Conclusion
Both this compound and 3-chloro-4-fluoroaniline are valuable intermediates in pharmaceutical synthesis, each with distinct advantages and disadvantages.
3-Chloro-4-fluoroaniline is often the preferred reagent when a direct, high-yield nucleophilic aromatic substitution is desired. The fluorine substituent enhances the reactivity of the aniline in SNAr reactions, allowing for milder conditions and often leading to higher yields. Its synthesis via catalytic hydrogenation is also a well-established, high-yielding, and relatively clean process.
This compound serves a different strategic purpose. Its utility lies in its role as a protected form of 4-amino-2-chlorophenol. This is particularly useful in multi-step syntheses where a free phenolic hydroxyl group would interfere with subsequent reactions. While its synthesis via catalytic hydrogenation is problematic, a safe and efficient chemical reduction method is available. The trade-off for using this protected aniline is the potential need for more forcing reaction conditions in nucleophilic substitution reactions and the additional deprotection step required to reveal the hydroxyl group.
The choice between these two anilines will ultimately depend on the specific synthetic route, the desired final product, and the overall strategic goals of the drug development program. For rapid and efficient construction of the aniline-quinazoline core, 3-chloro-4-fluoroaniline is often superior. When the synthetic strategy necessitates the late-stage introduction of a phenolic hydroxyl group, this compound is an excellent choice.
References
- 1. This compound | C13H12ClNO | CID 1268285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95 59404-86-3 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-(benzyloxy)-3-chloroaniline | 59404-86-3 [chemnet.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ukm.my [ukm.my]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative analysis of different synthetic routes to 4-Benzyloxy-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
4-Benzyloxy-3-chloroaniline is a key building block in the synthesis of various pharmaceutical compounds. The efficiency, scalability, and purity of its preparation are critical for drug discovery and development. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this valuable intermediate, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of this compound is predominantly achieved through the reduction of 4-benzyloxy-3-chloronitrobenzene. Several reducing agents and methodologies have been reported, each with distinct advantages and disadvantages. This guide focuses on the most common and practical approaches:
-
**Route 1: Reduction with Stannous Chloride (SnCl₂) **
-
Route 2: Reduction with Iron (Fe) Powder
-
Route 3: Catalytic Hydrogenation (Pd/C or Raney Ni)
-
Route 4: Multi-step Synthesis from 2-Chloro-4-nitrophenol
The selection of an optimal route depends on factors such as the desired scale of production, purity requirements, cost of reagents, and safety considerations. Based on available literature, the stannous chloride reduction method stands out as a well-documented, high-yielding, and scalable process, making it highly suitable for producing high-purity this compound.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Stannous Chloride (SnCl₂) Reduction | Route 2: Iron (Fe) Powder Reduction | Route 3: Catalytic Hydrogenation | Route 4: Multi-step Synthesis from 2-Chloro-4-nitrophenol |
| Starting Material | 4-Benzyloxy-3-chloronitrobenzene | 4-Benzyloxy-3-chloronitrobenzene | 4-Benzyloxy-3-chloronitrobenzene | 2-Chloro-4-nitrophenol |
| Key Reagents | SnCl₂·2H₂O, HCl, Ethanol | Fe powder, NH₄Cl, Ethanol, Water | H₂, Pd/C or Raney Ni | 1. Zn/NH₄Cl2. Boc-anhydride3. Benzyl bromide4. Acid |
| Typical Yield | >90%[1] | ~91% (for a similar compound)[2] | Variable, often low due to side reactions | ~77% (overall yield for a similar compound)[3] |
| Purity | >99% (by HPLC)[1] | Not explicitly reported for this product | Often contaminated with debenzylated and dechlorinated byproducts[1] | Not explicitly reported for the final product |
| Reaction Time | ~1.5 hours[1] | ~3 hours[2] | ~30 minutes (though unsuccessful for this substrate)[1] | Multiple days for the entire sequence |
| Scalability | Suitable for kilogram-scale synthesis[1][4] | Potentially scalable | Challenging to control selectivity on a large scale[4] | Less ideal for large scale due to multiple steps |
| Safety & Environmental | Requires removal of tin residues. | Generates iron sludge. | Use of flammable H₂ gas and pyrophoric catalysts. | Involves multiple steps and reagents. |
Experimental Protocols
Route 1: Reduction of 4-Benzyloxy-3-chloronitrobenzene with Stannous Chloride (SnCl₂)
This method is reported to be a convenient, safe, and large-scale synthesis that affords the product in high yield and purity, free of tin residues.[1]
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (2N)
-
Dichloromethane or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add tin(II) chloride dihydrate and ethanol.
-
To the stirred mixture, add concentrated hydrochloric acid.
-
Add 4-benzyloxy-3-chloronitrobenzene to the mixture.
-
Heat the reaction mixture to reflux. The reaction is typically complete within 1.5 hours, which can be monitored by TLC or HPLC.
-
After completion, the aniline hydrochloride precipitates as a solid. The solid is collected by filtration and washed with water.
-
To obtain the free base, the hydrochloride salt is treated with a 2N NaOH solution until pH 12 and then extracted with dichloromethane or ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as an off-white solid.[1]
Route 2: Reduction of 4-Benzyloxy-3-chloronitrobenzene with Iron (Fe) Powder
This method provides an alternative to tin-based reductions, often being more cost-effective and environmentally benign. A general procedure for a similar compound is as follows.[2]
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl Acetate
Procedure:
-
Dissolve ammonium chloride in water and add it to a suspension of iron powder in ethanol in a round-bottom flask.
-
Heat the mixture to 80°C with stirring.
-
Add a solution of 4-benzyloxy-3-chloronitrobenzene in ethanol to the reaction mixture.
-
Maintain the reaction at reflux for approximately 3 hours.
-
After cooling to room temperature, the mixture is filtered through celite to remove iron residues.
-
The filtrate is concentrated, and the residue is dissolved in ethyl acetate.
-
The organic solution is washed with saturated brine and water, dried over anhydrous magnesium sulfate, and concentrated to give the product.[2]
Route 3: Catalytic Hydrogenation of 4-Benzyloxy-3-chloronitrobenzene
Catalytic hydrogenation is a common method for nitro group reduction. However, for 4-benzyloxy-3-chloronitrobenzene, this method is challenging due to competing debenzylation and dechlorination side reactions.[1][4]
Route 4: Multi-step Synthesis from 2-Chloro-4-nitrophenol
This route involves a sequence of reactions to build the target molecule. While offering flexibility, it is generally longer and may result in a lower overall yield.
The general steps include:
-
Reduction of the phenol: 2-Chloro-4-nitrophenol is reduced to 3-chloro-4-hydroxyaniline, for example, using Zn/NH₄Cl.[4]
-
Protection of the amine: The resulting aniline is protected, for instance, with a Boc group using Boc-anhydride.[4]
-
Benzylation of the hydroxyl group: The phenolic hydroxyl group is then benzylated using benzyl bromide.[4]
-
Deprotection of the amine: Finally, the protecting group is removed to yield this compound.[4]
While this route is chemically feasible, specific yield data for each step in the synthesis of this compound are not well-documented in the reviewed literature. A similar multi-step synthesis for 3-chloro-4-(3-fluorobenzyloxy)aniline reported an overall yield of approximately 77%.[3]
Visualization of Synthetic Pathways
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 3-CHLORO-4-(PHENETHYLOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google Patents [patents.google.com]
A Spectroscopic Comparison of 4-Benzyloxy-3-chloroaniline and Its Isomers: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of aromatic amines is a critical step for ensuring compound identity and purity. 4-Benzyloxy-3-chloroaniline serves as a vital building block in the synthesis of various targeted therapeutic agents. However, its isomeric variants, which possess the same molecular formula but different substituent arrangements, can exhibit markedly different chemical and biological activities. This guide provides a comparative spectroscopic analysis of this compound and its related isomers—3-chloroaniline, 4-chloroaniline, and 4-benzyloxyaniline—to aid researchers in their identification and characterization.
The differentiation of these isomers is accomplished through a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectroscopic data for this compound is not widely available in public databases, a comparative analysis with its structural analogs provides a robust framework for its characterization.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for this compound and its selected isomers. These datasets highlight the distinct spectroscopic signatures arising from the varied positions of the chloro, amino, and benzyloxy functional groups.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons (δ, ppm) | -CH₂- Protons (δ, ppm) | -NH₂ Protons (δ, ppm) | Solvent |
| This compound | No experimental data available | No experimental data available | No experimental data available | - |
| 3-Chloroaniline | 7.02 (t), 6.88 (d), 6.83 (s), 6.59 (d)[1] | N/A | 3.71 (br s)[1] | CDCl₃ |
| 4-Chloroaniline | 7.12 (d, J=8.5 Hz), 6.63 (d, J=8.4 Hz)[2] | N/A | 3.68 (s)[2] | CDCl₃ |
| 4-Benzyloxyaniline | 7.45-7.31 (m), 6.88 (d), 6.77 (d) | 5.00 (s) | 3.55 (br s) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Aromatic Carbons (δ, ppm) | -CH₂- Carbon (δ, ppm) | Solvent |
| This compound | No experimental data available | No experimental data available | - |
| 3-Chloroaniline | 147.5, 134.8, 130.2, 118.4, 114.8, 113.1[1] | N/A | CDCl₃ |
| 4-Chloroaniline | 144.95, 129.13, 123.16, 116.25[2] | N/A | CDCl₃ |
| 4-Benzyloxyaniline | 152.2, 142.5, 139.7, 128.6, 127.6, 127.2, 114.9, 114.2 | 55.8 | CDCl₃ |
Table 3: FTIR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C-O Stretch (Ether) | C-Cl Stretch | Aromatic C=C Stretch |
| This compound | No experimental data available | No experimental data available | No experimental data available | No experimental data available |
| 3-Chloroaniline | ~3424, ~3340 | N/A | ~760 | ~1620, ~1480 |
| 4-Chloroaniline | ~3450, ~3360 | N/A | ~820 | ~1620, ~1490 |
| 4-Benzyloxyaniline | ~3400, ~3300 | ~1230 | N/A | ~1610, ~1510 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) [m/z] | Key Fragments [m/z] |
| This compound | C₁₃H₁₂ClNO | 233.69 | 233/235 | Predicted: 91 (tropylium ion), 142, 108 |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | 127/129[3][4] | 92, 65 |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 127/129[5][6] | 92, 65 |
| 4-Benzyloxyaniline | C₁₃H₁₃NO | 199.25 | 199[7] | 108, 91 (tropylium ion) |
Spectroscopic Interpretation
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly diagnostic. The substitution pattern dictates the splitting patterns (multiplicity) and chemical shifts of the aromatic protons. For instance, the more symmetric 4-chloroaniline shows two doublets, whereas the less symmetric 3-chloroaniline displays a more complex pattern of a triplet and three doublets. The presence of the benzyloxy group in 4-benzyloxyaniline introduces a characteristic singlet around 5.00 ppm for the methylene (-CH₂-) protons and a multiplet for the five protons of the benzyl ring, typically between 7.30-7.45 ppm.
-
¹³C NMR: The number of unique signals in the ¹³C NMR spectrum reveals the symmetry of the molecule. The chemical shifts are influenced by the electronegativity and position of the substituents. The carbon attached to the chlorine atom typically appears in the 120-135 ppm range, while carbons bonded to the nitrogen of the amino group are found further downfield.
-
FTIR Spectroscopy: The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C-O stretching of the ether linkage in benzyloxy derivatives gives a strong absorption around 1230-1250 cm⁻¹. The C-Cl stretch is observed in the fingerprint region, typically between 700-850 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) is crucial for determining the molecular weight. For compounds containing a chlorine atom, a characteristic isotopic pattern is observed, with an M+2 peak that is approximately one-third the intensity of the M⁺ peak. A key fragmentation for benzyloxy derivatives is the cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the stable tropylium cation.
Experimental Workflow
A systematic approach integrating multiple spectroscopic techniques is essential for the unambiguous identification of this compound and its isomers. The logical workflow for this process is illustrated below.
Caption: Logical workflow for the spectroscopic identification of aniline isomers.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified aniline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation : Utilize a 300-600 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single pulse.
-
Number of Scans : 16-64, depending on sample concentration.
-
Relaxation Delay : 1-5 seconds.
-
Spectral Width : Typically -2 to 12 ppm.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Standard single pulse with proton decoupling.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay : 2-5 seconds.
-
Spectral Width : Typically 0 to 200 ppm.
-
-
Data Processing : Process the raw data (FID) with Fourier transformation. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Thin Solid Film) :
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride.
-
Drop the solution onto a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
-
-
Instrumentation : Use a standard FTIR spectrometer.
-
Acquisition :
-
Collect a background spectrum of the clean, empty sample compartment.
-
Place the prepared salt plate in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the aniline derivative (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. For Electrospray Ionization (ESI), adding 0.1% formic acid can aid in protonation.
-
Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for direct infusion or ESI when coupled with liquid chromatography (LC-MS).
-
Acquisition :
-
Ionization Mode : For anilines, positive ion mode ([M+H]⁺) is common in ESI. EI is also widely used.
-
Mass Analyzer : Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 50-300).
-
Fragmentation : For structural confirmation, tandem MS (MS/MS) can be performed on the parent ion to obtain a fragmentation spectrum.
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern. For chlorinated compounds, carefully examine the isotopic distribution of the molecular ion and fragment peaks.
References
Unveiling the Biological Potential: A Comparative Guide to 4-Benzyloxy-3-chloroaniline Derivatives in Cancer Research
For researchers and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. The 4-benzyloxy-3-chloroaniline scaffold has emerged as a promising starting point for the design of potent and selective therapeutic candidates. This guide provides a comparative analysis of the biological activity of various derivatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation cancer therapies.
Derivatives of this compound have demonstrated significant potential as anticancer agents, often functioning as kinase inhibitors. Their chemical structure allows for diverse modifications, leading to a range of biological activities. Understanding the structure-activity relationship (SAR) is crucial for optimizing their therapeutic efficacy.
Comparative Anticancer Activity
The antiproliferative activity of a series of 4-anilinoquinolinylchalcone derivatives, which incorporate the 4-benzyloxyaniline moiety, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their cytotoxic effects.
A study by Chen et al. investigated a series of these derivatives against human hepatocellular carcinoma (Huh-7) and breast cancer (MDA-MB-231) cell lines, as well as a normal human lung fibroblast cell line (MRC-5) to assess selectivity.[1] The results highlight how substitutions on the benzyloxy and other parts of the molecule influence anticancer potency and selectivity.[1]
| Compound ID | R1 Substituent (on Chalcone) | R2 Substituent (on Benzyloxy) | Huh-7 IC50 (µM)[1] | MDA-MB-231 IC50 (µM)[1] | MRC-5 IC50 (µM)[1] |
| 4a | 4-OCH3 | H | 1.47 ± 0.05 | 0.11 ± 0.01 | > 50 |
| 4b | 4-OCH3 | 2-F | 1.13 ± 0.04 | 0.23 ± 0.02 | > 50 |
| 4c | 4-OCH3 | 3-F | 0.95 ± 0.03 | 0.20 ± 0.01 | > 50 |
| 4d | 4-OCH3 | 3-Cl | 0.69 ± 0.02 | 0.18 ± 0.01 | > 50 |
| 4e | 4-OCH3 | 4-Cl | 1.02 ± 0.04 | 0.13 ± 0.01 | > 50 |
| 4f | 4-OCH3 | 3-OCH3 | 1.41 ± 0.05 | 1.94 ± 0.07 | > 50 |
| 5a | 4-F | H | 2.31 ± 0.08 | 3.21 ± 0.11 | > 50 |
| 5d | 4-F | 3-Cl | 1.89 ± 0.06 | 2.56 ± 0.09 | > 50 |
| Lapatinib * | - | - | 2.11 | 32.5 | - |
Note: Lapatinib was used as a reference compound in the study. The IC50 values for Lapatinib were cited from other sources within the paper.[1]
Key Findings from the Structure-Activity Relationship (SAR) Analysis:
-
Influence of the Chalcone Moiety: Derivatives with a 4-methoxyphenyl group (4a-h) on the chalcone portion generally exhibited greater cytotoxicity than those with a 4-fluorophenyl group (5a-h).[1] This suggests that an electron-donating group in this position enhances anticancer activity.[1]
-
Impact of Substituents on the Benzyloxy Ring: Among the 4-methoxyphenyl derivatives, the introduction of an electron-withdrawing group at the 3-position of the benzyloxy-phenyl moiety, such as a chloro group (4d), led to increased activity against the Huh-7 cell line compared to the unsubstituted analog (4a) or a derivative with an electron-donating group (4f).[1] A similar trend was observed for activity against the MDA-MB-231 cell line.[1]
-
Selectivity: Notably, all the tested derivatives showed low cytotoxicity against the normal MRC-5 cell line, indicating a degree of selectivity for cancer cells.[1]
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. The following are standard methodologies for key experiments in the evaluation of these compounds.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., Huh-7, MDA-MB-231) and normal cells (e.g., MRC-5) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay
As many this compound derivatives are designed as kinase inhibitors, directly measuring their effect on specific kinase activity is crucial.
Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase (e.g., c-Src, Abl). The inhibition of this process by the test compound is quantified.
Procedure (Example using a luminescence-based assay):
-
Reaction Setup: The assay is typically performed in a multi-well plate format. The kinase, a specific substrate (e.g., a peptide), and the test compound at various concentrations are added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for phosphorylation.
-
Detection: A detection reagent is added that contains an enzyme that acts on the remaining ATP, producing a luminescent signal. The intensity of the luminescence is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these derivatives.
Many aniline-based kinase inhibitors target key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The c-Src and Abl tyrosine kinases are notable examples.
References
Comparative Guide to Validated Analytical Methods for 4-Benzyloxy-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies suitable for the analysis of 4-Benzyloxy-3-chloroaniline. While specific validated methods for this compound are not extensively published, this document outlines common and robust techniques used for the analysis of structurally related compounds, such as chloroanilines and other aromatic amines. The information herein serves as a comprehensive starting point for method development and validation for this compound.
Comparison of Analytical Methodologies
The primary analytical techniques for the separation and quantification of chloroaniline derivatives include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.
| Method | Principle | Advantages | Disadvantages | Primary Use |
| HPLC-UV | Separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase, with detection by UV absorbance. | - High specificity and sensitivity. - Suitable for non-volatile and thermally labile compounds. - Widely available instrumentation. | - May require derivatization for compounds with poor chromophores. - Resolution can be challenging for complex mixtures. | Purity testing, impurity profiling, and quantification. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by detection using a mass spectrometer. | - Excellent separation efficiency for complex mixtures. - High sensitivity and selectivity with MS detection. - Provides structural information for identification. | - Requires the analyte to be volatile and thermally stable, or to be derivatized. - Potential for thermal degradation of the analyte. | Trace analysis, identification of impurities, and quantification in complex matrices. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. | - Extremely high sensitivity and selectivity. - Suitable for a wide range of compounds. - Can analyze complex samples with minimal cleanup. | - Higher cost and complexity of instrumentation. - Potential for matrix effects. | Bioanalysis, trace contaminant analysis, and metabolite identification. |
Quantitative Data Summary
The following tables summarize typical performance data for analytical methods used for chloroanilines, which can be considered as a baseline for the analysis of this compound.
Table 1: HPLC Method Parameters and Performance for Chloroaniline Analysis
| Parameter | Value | Reference |
| Column | Zorbax SB Phenyl (75 mm x 4.6 mm, 3.5 µm) | [1] |
| Mobile Phase | Acetonitrile : 0.08 M Sodium Phosphate Monobasic (pH 3.0) (35:65 v/v) | [1] |
| Flow Rate | 0.6 mL/min | [1] |
| Detection | UV at 239 nm | [1] |
| Linearity (p-chloroaniline) | 0.05 to 10 µg/L (r > 0.999) | [2] |
| Resolution (p-chloroaniline) | > 4 | [2] |
Table 2: GC-MS Method Parameters and Performance for Chloroaniline Analysis
| Parameter | Value | Reference |
| Column | DB-35MS | [3] |
| Sample Introduction | Headspace (HS) | [3] |
| Detection | Mass Spectrometry (EI, SIM mode) | [3] |
| Detection Limits | 0.03-0.3 µg/L | [3] |
| Recovery | 86.0% - 131% | [3] |
| Relative Standard Deviation (RSD) | 3.0% - 20% | [3] |
Experimental Protocols
Below are detailed experimental protocols for HPLC-UV and GC-MS analysis of chloroanilines, which can be adapted for this compound.
HPLC-UV Method for Chloroaniline Analysis
This protocol is based on a method for the simultaneous determination of chlorhexidine and its degradation product, p-chloroaniline[1].
1. Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector.
-
Zorbax SB Phenyl column (75 mm x 4.6 mm, 3.5 µm).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Sodium phosphate monobasic.
-
Triethylamine.
-
Phosphoric acid (85%).
-
Mobile Phase: Prepare a buffer solution of 0.08 M sodium phosphate monobasic containing 0.5% triethylamine, and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of acetonitrile and the buffer solution in a 35:65 (v/v) ratio.
3. Chromatographic Conditions:
-
Flow rate: 0.6 mL/min (isocratic).
-
UV detection wavelength: 239 nm.
-
Injection volume: 10 µL.
-
Column temperature: Ambient.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.
5. Analysis:
-
Inject the sample solution into the HPLC system and record the chromatogram.
-
Identify and quantify the analyte based on the retention time and peak area of a standard solution.
GC-MS Method for Chloroaniline Analysis
This protocol is based on a headspace GC-MS method for the determination of chloroaniline compounds in water[3].
1. Instrumentation:
-
Gas chromatograph with a mass spectrometer detector.
-
DB-35MS capillary column.
-
Headspace autosampler.
2. Reagents and Solutions:
-
Sodium carbonate (Na2CO3).
-
Internal standard solution (e.g., 0.500 mg/L of a suitable deuterated or structurally similar compound).
3. GC-MS Conditions:
-
Injector temperature: Programmed temperature elevation.
-
Carrier gas: Helium.
-
MS mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).
4. Sample Preparation (for water samples):
-
Place 8.00 mL of the water sample into a headspace vial.
-
Add 3.4 g of Na2CO3 (as a salting-out agent).
-
Add a known amount of the internal standard solution.
-
Seal the vial and shake for 40 minutes at 80°C.
5. Analysis:
-
Introduce the headspace vapor into the GC-MS system.
-
Acquire data in SIM mode, monitoring characteristic ions for this compound and the internal standard.
-
Quantify the analyte using the internal standard method.
Mandatory Visualization
The following diagram illustrates a general workflow for analytical method validation, a critical process for ensuring the reliability of the developed methods.
Caption: General workflow for analytical method validation.
References
- 1. HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution [scirp.org]
- 3. Determination of Chloroaniline Compounds in Water by HS-GC-MS [qikan.cmes.org]
Spectroscopic Characterization of 4-Benzyloxy-3-chloroaniline and a Comparative Analysis with Structural Analogs
This guide furnishes detailed experimental protocols for NMR and MS analyses and presents the available spectral data in clear, tabular formats to facilitate comparison. The objective is to equip researchers with the necessary information to identify and characterize these compounds, aiding in quality control and synthetic pathway optimization.
Comparative Spectral Data
The following tables summarize the key NMR and MS data for 4-Benzyloxyaniline and 3-Chloroaniline. These compounds represent the core aromatic and substituted aniline moieties of 4-Benzyloxy-3-chloroaniline, providing a valuable reference for interpreting its anticipated spectral features.
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Benzyloxyaniline | - | 7.30 (m, 5H, Ar-H), 6.85 (d, 2H, J=8.8 Hz, Ar-H), 6.70 (d, 2H, J=8.8 Hz, Ar-H), 5.00 (s, 2H, O-CH₂), 3.65 (s, 2H, NH₂) |
| 3-Chloroaniline [1] | CCl₄ | 7.0-6.5 (m, 4H, Ar-H), 3.7 (br s, 2H, NH₂) |
¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Benzyloxyaniline | - | 152.5, 142.0, 137.8, 128.6, 127.9, 127.5, 116.0, 115.5, 70.5 |
| 3-Chloroaniline | - | 147.8, 134.8, 130.5, 118.9, 114.6, 113.0 |
Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | - | Expected: 233.06 (¹²C₁₃¹H₁₂³⁵Cl¹⁴N¹⁶O)[2] | - |
| 4-Benzyloxyaniline [3] | GC-MS | 199[3] | 108, 91[3] |
| 3-Chloroaniline [4] | GC-MS | 127[4] | 92, 65[4] |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and MS data for aniline derivatives. Specific parameters may require optimization based on the instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 300-500 MHz NMR Spectrometer.
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 75-125 MHz NMR Spectrometer.
-
Pulse Sequence: Proton-decoupled single pulse.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline corrections.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile. For Electrospray Ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
-
Instrumentation:
-
Mass Spectrometer: Typically a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) system.
-
Ionization Source: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. For anilines, positive ion mode ([M+H]⁺) is common in ESI.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
-
Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its potential fragments.
Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized aromatic amine like this compound.
Caption: Analytical workflow for the synthesis and characterization of this compound.
References
Comparative Reactivity of Substituted Anilines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted anilines is paramount for predicting molecular behavior, designing novel therapeutics, and ensuring metabolic stability. This guide provides an objective comparison of the reactivity of various substituted anilines, supported by experimental data, detailed protocols, and clear visualizations of underlying chemical and biological processes.
The reactivity of the aniline moiety is critically influenced by the electronic nature and position of substituents on the aromatic ring. These substituents modulate the electron density of the amino group and the aromatic system, thereby affecting the molecule's basicity, nucleophilicity, and susceptibility to electrophilic and metabolic attack. This guide will delve into these effects through a quantitative lens, offering a comparative analysis of key reactivity parameters.
Basicity and Nucleophilicity: A Quantitative Comparison
The basicity of an aniline, quantified by its pKa value, is a direct measure of the availability of the nitrogen lone pair for protonation. This property is a strong indicator of the nucleophilicity of the amino group, which is crucial for many synthetic transformations. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the aniline more basic (higher pKa), while electron-withdrawing groups (EWGs) decrease this density, resulting in a less basic aniline (lower pKa).[1]
The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The sigma (σ) value is a measure of the electronic effect of a substituent.
Below are tables summarizing the pKa values and Hammett constants for a range of para- and meta-substituted anilines, providing a clear comparison of their relative basicities.
Table 1: pKa Values of Substituted Anilinium Ions
| Substituent (Position) | pKa |
| p-NH₂ | 6.08[1] |
| p-OCH₃ | 5.34 |
| p-CH₃ | 5.12[1] |
| H | 4.58[1] |
| p-Cl | 3.98[1] |
| m-Cl | 3.34[1] |
| m-NO₂ | 2.50[1] |
| p-NO₂ | 1.02[1] |
Table 2: Hammett Constants (σ) for Common Substituents
| Substituent | σ_meta | σ_para |
| -NH₂ | -0.16 | -0.66 |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
Reactivity in Electrophilic Aromatic Substitution
The amino group is a strong activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene ring through resonance, stabilizing the positively charged intermediate (the sigma complex).
The reactivity of substituted anilines in EAS reactions is directly correlated with the electronic nature of the substituent. Electron-donating groups further enhance the electron-donating ability of the amino group, leading to faster reaction rates. Conversely, electron-withdrawing groups decrease the electron density of the ring, making the aniline less reactive towards electrophiles.
Caption: Logical relationship between substituent type and reactivity in electrophilic aromatic substitution.
Metabolic Pathways of Substituted Anilines
In the context of drug development, the metabolic fate of aniline-containing compounds is of critical importance. The primary enzymes responsible for the metabolism of anilines are the cytochrome P450 (CYP) monooxygenases, predominantly found in the liver. These enzymes catalyze a range of oxidative transformations, which can lead to either detoxification or, in some cases, the formation of reactive, toxic metabolites.
The main metabolic pathways for substituted anilines include:
-
N-Hydroxylation: Oxidation of the amino group to form a hydroxylamine. This is often the initial and rate-limiting step in the bioactivation of anilines.
-
C-Hydroxylation (Ring Hydroxylation): Introduction of a hydroxyl group onto the aromatic ring, typically at the ortho or para positions.
-
N-Dealkylation: Removal of an alkyl group from a secondary or tertiary aniline.
The reactivity of the aniline derivative influences its metabolic profile. Electron-donating substituents can increase the rate of metabolism by enhancing the electron density of the aromatic ring and the amino group, making them more susceptible to oxidation by CYP enzymes.
Caption: Simplified metabolic pathway of substituted anilines mediated by Cytochrome P450.
Experimental Protocols
To provide a practical context for the data presented, this section outlines detailed methodologies for key experiments used to assess the reactivity of substituted anilines.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) of a substituted anilinium ion using potentiometric titration.
Materials:
-
Substituted aniline
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Preparation of the Anilinium Solution: Accurately weigh a known amount of the substituted aniline and dissolve it in a known volume of deionized water in a beaker.
-
Add a stoichiometric excess of standardized HCl to ensure that the aniline is fully protonated to the anilinium ion.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Titration: Begin stirring the solution and record the initial pH.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly, well past the equivalence point.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
Protocol 2: Kinetic Study of the Bromination of a Substituted Aniline
This protocol outlines a method to determine the rate of reaction for the electrophilic bromination of a substituted aniline using UV-Visible spectrophotometry.
Materials:
-
Substituted aniline
-
Bromine (Br₂) solution of known concentration in a suitable solvent (e.g., acetic acid)
-
Solvent (e.g., glacial acetic acid)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Stopwatch
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reactant Solutions: Prepare stock solutions of the substituted aniline and bromine of known concentrations in the chosen solvent.
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for bromine in the chosen solvent. This should be determined beforehand by running a spectrum of the bromine solution.
-
Zero the spectrophotometer with a cuvette containing the pure solvent.
-
-
Kinetic Run:
-
In a cuvette, rapidly mix known volumes of the substituted aniline and bromine solutions to initiate the reaction. The concentrations should be chosen such that the reaction proceeds at a measurable rate.
-
Immediately start the stopwatch and place the cuvette in the spectrophotometer.
-
Record the absorbance of the solution at regular time intervals.
-
-
Data Analysis:
-
The concentration of bromine at each time point can be calculated from the absorbance values using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity of bromine, b is the path length of the cuvette, and c is the concentration.
-
To determine the order of the reaction with respect to each reactant and the rate constant (k), the method of initial rates can be employed. This involves running the experiment with different initial concentrations of the aniline and bromine and observing the effect on the initial rate of reaction.
-
Alternatively, if the reaction is pseudo-first order (e.g., by using a large excess of aniline), a plot of ln(Absorbance) versus time will yield a straight line with a slope of -k'.
-
Caption: Experimental workflow for the kinetic study of aniline bromination.
References
Cost-benefit analysis of different 4-Benzyloxy-3-chloroaniline synthesis methods
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-Benzyloxy-3-chloroaniline is a crucial building block in the pharmaceutical industry. This guide provides a detailed cost-benefit analysis of the most common methods for its synthesis, supported by experimental data and protocols to aid in selecting the most suitable process for your laboratory or production needs.
This comparative guide examines three primary synthetic routes to this compound: the reduction of 4-benzyloxy-3-chloronitrobenzene, a multi-step synthesis commencing from 2-chloro-4-nitrophenol, and catalytic hydrogenation of 4-benzyloxy-3-chloronitrobenzene. Each method is evaluated based on yield, reaction conditions, cost of materials, and operational complexity.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Reduction with SnCl₂ | Method 2: Reduction with Fe Powder | Method 3: Catalytic Hydrogenation (Raney Ni or Pd/C) | Method 4: Multi-step from 2-Chloro-4-nitrophenol |
| Starting Material | 4-Benzyloxy-3-chloronitrobenzene | 4-Benzyloxy-3-chloronitrobenzene | 4-Benzyloxy-3-chloronitrobenzene | 2-Chloro-4-nitrophenol |
| Overall Yield | Excellent (Near quantitative)[1] | Good to Excellent | Good to Excellent | Moderate |
| Reaction Time | 1.5 - 2 hours | 2 - 4 hours | Variable (1 - 6 hours) | Multiple steps, >1 day |
| Reaction Temperature | Room Temperature to Reflux | 80 - 120 °C | Room Temperature to 80°C | Variable (Room Temp to Reflux) |
| Key Reagents Cost | Moderate (SnCl₂) | Low (Fe powder) | High (Catalyst) | Moderate (Multiple reagents) |
| Operational Complexity | Simple, homogeneous reaction[1] | Simple, but heterogeneous with tedious workup | Requires specialized hydrogenation equipment | High (multiple steps and purifications) |
| Safety/Environmental | Tin residues require proper disposal. | Environmentally benign iron salts. | Flammable hydrogen gas, catalyst handling. | Use of various solvents and reagents. |
| Purity of Product | High, free of tin residues.[1] | Good, may require purification from iron sludge. | Generally high, potential for debenzylation/dechlorination. | Requires purification at each step. |
Method 1: Reduction of 4-Benzyloxy-3-chloronitrobenzene with Stannous Chloride (SnCl₂)
This method is a widely used and reliable approach for the synthesis of this compound. The reduction of the nitro group is achieved using stannous chloride dihydrate in an acidic alcoholic solvent. This process is known for its high yield and purity of the final product.[1]
Workflow
Caption: Synthesis of this compound via SnCl₂ Reduction.
Experimental Protocol
To a solution of 4-benzyloxy-3-chloronitrobenzene (1.0 eq) in ethanol, stannous chloride dihydrate (4.0 eq) is added, followed by concentrated hydrochloric acid. The mixture is stirred at room temperature or heated to reflux for 1.5-2 hours, with reaction completion monitored by TLC. After cooling, the reaction mixture is carefully poured into a stirred solution of sodium hydroxide to basify it. The product is then extracted with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the pure product.
Method 2: Reduction of 4-Benzyloxy-3-chloronitrobenzene with Iron Powder
A more cost-effective and environmentally friendly alternative to the stannous chloride reduction involves the use of iron powder in an acidic medium, such as acetic acid or an ammonium chloride solution.[1] While the reagents are cheaper, the workup can be more challenging due to the formation of iron sludge.
Workflow
Caption: Synthesis of this compound via Iron Powder Reduction.
Experimental Protocol
In a flask equipped with a reflux condenser, a mixture of 4-benzyloxy-3-chloronitrobenzene (1.0 eq), iron powder (3.0-5.0 eq), and a solvent such as ethanol or acetic acid is prepared. If using a neutral solvent, ammonium chloride (4.0-5.0 eq) and water are added. The mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) and then with brine. The organic layer is dried and concentrated to afford the product.
Method 3: Catalytic Hydrogenation
Catalytic hydrogenation offers a clean and efficient method for the reduction of the nitro group. Common catalysts include Raney Nickel and Palladium on carbon (Pd/C).[1] This method avoids the use of stoichiometric metal reductants and can provide high yields of the pure product. However, it requires specialized equipment for handling hydrogen gas under pressure and carries the risk of side reactions like debenzylation or dechlorination if not carefully controlled.
Workflow
Caption: Synthesis of this compound via Catalytic Hydrogenation.
Experimental Protocol
A solution of 4-benzyloxy-3-chloronitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate, or THF) is placed in a hydrogenation vessel. A catalytic amount of Raney Nickel or 5-10% Pd/C is added. The vessel is flushed with nitrogen and then pressurized with hydrogen (typically 1-5 atm). The reaction is stirred at room temperature or elevated temperature until the uptake of hydrogen ceases. The reaction mixture is then filtered to remove the catalyst, and the solvent is removed under reduced pressure to give the product.
Method 4: Multi-step Synthesis from 2-Chloro-4-nitrophenol
This synthetic route involves several steps, starting from the more readily available 2-chloro-4-nitrophenol. The sequence typically includes reduction of the nitro group, protection of the resulting amine, benzylation of the phenolic hydroxyl group, and finally, deprotection of the amine.[1] While this method is more laborious, it can be advantageous if 4-benzyloxy-3-chloronitrobenzene is not commercially available or is prohibitively expensive.
Workflow
Caption: Multi-step Synthesis of this compound.
Experimental Protocol
-
Reduction of 2-Chloro-4-nitrophenol: The nitro group is reduced using a standard procedure, such as iron powder in acidic media, to yield 4-amino-2-chlorophenol.
-
Amine Protection: The amino group of 4-amino-2-chlorophenol is protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).
-
Benzylation: The phenolic hydroxyl group is benzylated using benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as acetone or DMF.
-
Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, to yield the final product. Each step requires appropriate workup and purification.
Conclusion
The choice of the optimal synthesis method for this compound depends on several factors, including the scale of the reaction, available equipment, budget for raw materials, and the desired purity of the final product.
-
For large-scale, cost-effective synthesis , the reduction with iron powder is a strong candidate, provided that the workup and purification challenges can be efficiently managed.
-
For high-purity product with a straightforward procedure , the stannous chloride reduction is an excellent choice, albeit with a higher reagent cost and waste disposal considerations.
-
Catalytic hydrogenation is a clean and efficient method suitable for laboratories equipped for such reactions, offering high yields and purity when optimized to prevent side reactions.
-
The multi-step synthesis from 2-chloro-4-nitrophenol is a viable alternative when the primary starting material for the other methods is unavailable or too expensive, but it is significantly more labor-intensive.
By carefully considering these factors, researchers and production chemists can select the most appropriate synthetic route to meet their specific needs for this compound.
References
Benchmarking 4-Benzyloxy-3-chloroaniline: A Comparative Guide for Drug Development Intermediates
For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. This guide provides a comprehensive performance comparison of 4-Benzyloxy-3-chloroaniline as a crucial building block in the synthesis of complex molecules, particularly in the realm of kinase inhibitors. Its performance is benchmarked against alternative synthetic methodologies for its preparation and compared with a structurally similar intermediate, 3-chloro-4-(3-fluorobenzyloxy)aniline, used in the synthesis of the notable anticancer drug, Lapatinib.
Executive Summary
This compound is a valuable intermediate in medicinal chemistry, frequently employed in the synthesis of targeted therapies. Its preparation is most commonly achieved via the reduction of the corresponding nitro precursor, 4-benzyloxy-3-chloronitrobenzene. This guide evaluates three common reduction methods: stannous chloride (SnCl₂), catalytic hydrogenation, and iron (Fe) powder reduction. Experimental data reveals that the SnCl₂ mediated reduction offers a superior profile in terms of yield, purity, and scalability, avoiding significant side products and cumbersome workup procedures associated with the other methods.
When compared to the closely related intermediate, 3-chloro-4-(3-fluorobenzyloxy)aniline, both molecules demonstrate high efficiency in their respective synthetic pathways. The choice between these intermediates is often dictated by the specific requirements of the final target molecule, particularly the desired substitution pattern for optimal biological activity.
Data Presentation: Comparison of Synthetic Methodologies
The following tables summarize the quantitative data for the synthesis of this compound using different reduction methods and compare its utility with an alternative intermediate in a subsequent coupling reaction.
Table 1: Synthesis of this compound from 4-Benzyloxy-3-chloronitrobenzene
| Parameter | Stannous Chloride (SnCl₂) Reduction[1][2] | Catalytic Hydrogenation (Pd/C)[1][2] | Iron (Fe) Powder Reduction (Fe/NH₄Cl)[1][2] |
| Yield | Excellent (~90%) | Low (Trace amounts of desired product) | Good to High (Not explicitly quantified) |
| Purity | High (>99% by HPLC) | Low (Complex mixture of products) | Moderate to High (Requires extensive purification) |
| Reaction Time | 1.5 hours | 30 minutes | 1-4 hours |
| Key Advantages | High yield and purity, clean reaction, scalable. | Rapid reaction time. | Inexpensive reagents. |
| Key Disadvantages | Use of a tin reagent. | Formation of debenzylated and dechlorinated byproducts. | Tedious workup (multiple extractions and filtrations). |
| Scalability | Suitable for kilogram-scale synthesis. | Not ideal due to side reactions and purification challenges. | Possible for large scale, but workup is a major bottleneck. |
Table 2: Performance Comparison of this compound and an Alternative in a Representative Coupling Reaction
| Intermediate | Subsequent Reaction | Product | Yield | Reference |
| This compound | Nucleophilic aromatic substitution with a quinazoline | N-(4-(benzyloxy)-3-chlorophenyl)quinazolin-4-amine | Not explicitly reported, but a key step in kinase inhibitor synthesis. | [1] |
| 3-chloro-4-(3-fluorobenzyloxy)aniline | Nucleophilic aromatic substitution with 4-chloro-6-iodoquinazoline (Lapatinib synthesis) | N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine | ~96% | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound via Stannous Chloride Reduction[2]
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane or Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and overhead stirrer, add tin(II) chloride dihydrate and ethanol.
-
Heat the mixture to 70 °C to obtain a clear solution.
-
Add concentrated HCl to the hot solution.
-
To this acidic solution, add 4-benzyloxy-3-chloronitrobenzene portion-wise, maintaining a gentle reflux.
-
After the addition is complete, continue heating for approximately 1.5 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water to precipitate the aniline hydrochloride salt as a white solid.
-
Collect the solid by filtration and wash with water.
-
To obtain the free base, suspend the wet cake in a 2N NaOH solution until the pH reaches ~12.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as an off-white solid.
General Protocol for Catalytic Hydrogenation
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Palladium on activated carbon (Pd/C)
-
Ethanol:THF (1:1 v/v)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve 4-benzyloxy-3-chloronitrobenzene in a mixture of ethanol and THF.
-
Add a catalytic amount of Pd on activated carbon.
-
Pressurize the vessel with hydrogen gas (e.g., 20 psi).
-
Stir the reaction mixture at ambient temperature and monitor the reaction progress.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the filtrate by LC-MS and ¹H NMR to determine the product distribution. Note: This method is reported to yield a complex mixture with only trace amounts of the desired this compound due to significant debenzylation and dechlorination.[1][2]
General Protocol for Iron Powder Reduction
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water solvent mixture
Procedure:
-
Suspend 4-benzyloxy-3-chloronitrobenzene in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter through celite to remove iron salts.
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to yield the crude product. Note: The workup for this method is often described as tedious, requiring multiple extractions and filtrations to remove inorganic byproducts.[1][2]
Mandatory Visualization
The following diagrams illustrate key synthetic pathways and decision-making workflows relevant to the use of this compound and its alternatives.
References
Safety Operating Guide
Proper Disposal of 4-Benzyloxy-3-chloroaniline: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols
Researchers and scientists handling 4-Benzyloxy-3-chloroaniline must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This compound is classified as a hazardous substance, necessitating disposal as hazardous waste through a licensed contractor. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound and its containers.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or goggles[1] |
| Respiratory Protection | NIOSH-approved respirator for organic vapors and particulates |
| Protective Clothing | Lab coat, closed-toe shoes |
Step-by-Step Disposal Protocol
The following procedures provide a clear workflow for the safe disposal of this compound waste and contaminated materials.
Caption: Workflow for the safe disposal of this compound.
Waste Segregation and Collection
All materials contaminated with this compound, including solid waste, solutions, and disposable labware, must be segregated from non-hazardous waste streams.
-
Solid Waste: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not mix with other incompatible waste streams.
Labeling of Hazardous Waste
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
Secure Storage
Store hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent the spread of potential leaks.
Professional Disposal
The Globally Harmonized System (GHS) precautionary statement P501, "Dispose of contents/container to...", indicates that this material must be disposed of by a licensed hazardous-waste disposal contractor.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Decontamination of Empty Containers
Empty containers that previously held this compound must be thoroughly decontaminated before they can be considered non-hazardous. The recommended procedure is triple rinsing.
Experimental Protocol: Triple Rinsing of Containers
-
Initial Rinse: Fill the empty container to approximately 25-30% of its volume with a suitable solvent (e.g., acetone or ethanol).
-
Agitation: Securely cap the container and shake vigorously for at least 30 seconds to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the rinsate into a designated hazardous waste container for liquid this compound waste.
-
Repeat: Repeat the rinsing and collection steps two more times.
-
Final Disposal of Container: After the third rinse, allow the container to air dry completely in a well-ventilated area (e.g., a fume hood). Once dry and the label is defaced, the container can typically be disposed of as non-hazardous waste, in accordance with institutional policies.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert others to the spill.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Cleanup:
-
Solid Spills: Carefully sweep the solid material to avoid generating dust. Place the collected material into a labeled hazardous waste container.
-
Liquid Spills: Apply an inert absorbent material to the spill. Once the liquid is fully absorbed, scoop the material into a labeled hazardous waste container.
-
-
Decontamination of Spill Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol). Collect the cloth as hazardous waste.
-
Follow with a thorough cleaning of the area using soap and water. All cleaning materials must be disposed of as hazardous waste.
-
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to personnel and the environment.
References
Personal protective equipment for handling 4-Benzyloxy-3-chloroaniline
Essential Safety & Handling Guide for 4-Benzyloxy-3-chloroaniline
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Summary: this compound is a chemical that poses several health risks. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is classified as a combustible solid.
Quantitative Data
The following table summarizes the key physical, chemical, and safety data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₂ClNO | [1][2] |
| Molecular Weight | 233.69 g/mol | [1] |
| CAS Number | 59404-86-3 | [1][3] |
| Appearance | Solid | |
| Melting Point | 56-60 °C | |
| GHS Hazard Codes | H315, H319, H335 | [1] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [1] |
| Signal Word | Warning | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to prevent exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield | To protect against splashes and airborne particles. Standard safety glasses are not sufficient.[4] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent dermal absorption, a likely route of exposure. Regularly inspect gloves for tears or punctures.[4] |
| Body | Laboratory coat or chemical-resistant apron | To protect against contamination of personal clothing.[4] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 dust mask) | To prevent inhalation of dust or vapors, especially when handling the solid form or preparing solutions.[4] |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict operational procedures is mandatory to ensure safety.
Operational Plan: Step-by-Step Guidance
-
Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Prepare the work area within the chemical fume hood by lining it with absorbent, disposable material.
-
-
Handling and Use:
-
After Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after work is complete.[4]
-
Decontaminate all surfaces and equipment used.
-
Spill and Emergency Procedures
-
Spill:
-
Evacuate unnecessary personnel from the area.
-
For small spills, carefully sweep or scoop the contained material into a labeled, sealed container for disposal.[6]
-
Clean the spill area with a suitable decontamination solution and wash thoroughly.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.[5]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[7]
-
Contaminated Materials: All disposable PPE, absorbent materials from spills, and empty containers should be collected in a designated, labeled hazardous waste container.[4]
-
Chemical Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all waste through an approved hazardous waste disposal facility, in accordance with local, regional, and national regulations.[7][8] Avoid release to the environment.[5][6]
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. This compound | C13H12ClNO | CID 1268285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound 96 | 59404-86-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
